4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAJWKWLMCGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403172 | |
| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324777-12-0 | |
| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Foreword
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications. Given the specialized nature of this compound, this guide combines direct data with well-established principles of organic and medicinal chemistry to provide a holistic understanding.
Introduction and Molecular Overview
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring. The imidazole moiety is a five-membered aromatic ring containing two nitrogen atoms, which is a crucial scaffold in numerous biologically active molecules.[1][2][3] In this specific derivative, the imidazole ring is substituted with a methyl group at the 4-position and a phenylsulfonyl group attached to one of the nitrogen atoms.
The presence of the electron-withdrawing phenylsulfonyl group significantly influences the electronic properties of the imidazole ring, impacting its reactivity and potential as a pharmacophore.[4] Phenylsulfonyl groups are common in medicinal chemistry, often introduced to modulate a compound's solubility, metabolic stability, and target-binding affinity.[5] The methyl group at the 4-position provides steric and electronic modifications that can be crucial for selective interactions with biological targets.
This compound is recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry research, with potential applications in the development of pharmaceuticals and functional materials.[6]
Molecular Structure
The structural representation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is crucial for understanding its chemical behavior.
Caption: Molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development, dictating its solubility, stability, and suitability for various experimental conditions.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [6] |
| Molecular Weight | 222.26 g/mol | [6] |
| Appearance | White to slightly yellow crystals or crystalline powder (inferred) | [7][8] |
| Melting Point | 76-78 °C (for the related isomer 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole) | [7][8] |
| Boiling Point | 416.0 ± 38.0 °C (Predicted) | [6] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in chloroform (inferred from related compounds) | [7][8] |
| pKa | 1.62 ± 0.61 (Predicted) | [6] |
Note: Some physical properties are predicted or inferred from closely related isomers due to limited experimental data for this specific compound.
Synthesis and Reactivity
A robust and reproducible synthetic route is paramount for the accessibility of a compound for research purposes.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Experimental Protocol: N-Sulfonylation of 4-Methylimidazole
This protocol is adapted from established procedures for similar compounds.[7][8]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it is noted to be moisture-sensitive, a common characteristic for sulfonylated imidazoles.[7][8] Storage in an inert, dry atmosphere at room temperature is recommended.[7][8]
-
Reactivity: The phenylsulfonyl group acts as a good leaving group, making the imidazole ring susceptible to nucleophilic attack and substitution at the N-1 position. This reactivity is a cornerstone of its utility in organic synthesis. The imidazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the sulfonyl group will deactivate the ring towards this type of reaction.
Potential Applications in Drug Discovery and Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][9]
Rationale for Pharmacological Interest
-
Enzyme Inhibition: The structural features of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole make it a candidate for investigation as an enzyme inhibitor.[6] The sulfonamide-like linkage and the aromatic systems can engage in hydrogen bonding and hydrophobic interactions within enzyme active sites.
-
Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents.[9][10] The substitution pattern on the imidazole ring is critical for activity, and this compound could serve as a key intermediate for the synthesis of more complex molecules targeting cancer-related pathways.
-
Antimicrobial Activity: Imidazole-containing compounds, such as the azole antifungals, are well-established antimicrobial agents. The unique substitution of this molecule warrants investigation into its potential antibacterial and antifungal properties.[6][11]
Safety and Handling
While specific toxicity data for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not available, a precautionary approach based on related compounds is essential.
-
General Handling: Use only under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Hazard Identification (Inferred): Based on safety data for similar compounds, it may cause skin and eye irritation.[14] It is also moisture-sensitive.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store under an inert atmosphere.[7][8]
Conclusion
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, combining the versatile imidazole core with a modulating phenylsulfonyl group, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, handling, and exploration in research and development endeavors. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.
References
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PubChem. (2025). 4-Phenylimidazole. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. [Link]
- Google Patents. (n.d.). CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.
-
MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]
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- Supporting Information. (n.d.). General procedure for the synthesis of sulfonamides.
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RSC Publishing. (n.d.). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
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National Institutes of Health. (n.d.). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. [Link]
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ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]
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ResearchGate. (2025). Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. [Link]
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National Institutes of Health. (n.d.). The Cohesive Interactions in Phenylimidazoles. [Link]
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NICNAS. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
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MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
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ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]
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4-Methyl-1-(phenylsulfonyl)-1H-imidazole molecular structure and weight
An In-depth Technical Guide to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. The guide details its molecular structure and physicochemical properties, outlines a robust, proposed synthetic protocol, and explores its current and potential applications in drug development, drawing upon the broader significance of the N-sulfonylated imidazole scaffold. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of N-Sulfonylated Imidazoles in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules that can bind to a wide range of biological targets.[3] When functionalized with a phenylsulfonyl group at the N-1 position, the resulting N-sulfonylated imidazoles exhibit a distinct set of chemical and biological characteristics. The sulfonyl group can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to modulate the pharmacological activity of the parent molecule.
4-Methyl-1-(phenylsulfonyl)-1H-imidazole, the subject of this guide, is an exemplar of this class of compounds. It serves as a valuable intermediate in organic synthesis and has been investigated for its potential as an antifungal, antibacterial, anti-inflammatory, and enzyme-inhibiting agent.[4] This guide will provide a detailed examination of this molecule, offering insights into its synthesis and potential for further exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole consists of a central imidazole ring substituted with a methyl group at the 4-position and a phenylsulfonyl group at the 1-position.
Molecular Formula: C₁₀H₁₀N₂O₂S[4]
Molecular Weight: 222.26 g/mol [4]
CAS Registry Number: 324777-12-0[4]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some of the physicochemical data are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| CAS Number | 324777-12-0 | [4] |
| Boiling Point (Predicted) | 416.0 ± 38.0 °C | [4] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [4] |
| Appearance | Not reported | |
| Melting Point | Not available | |
| Solubility | Not reported |
Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: A Proposed Protocol
Reaction Principle
The synthesis involves the nucleophilic attack of the nitrogen atom of 4-methylimidazole on the electrophilic sulfur atom of phenylsulfonyl chloride. A base is typically used to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Proposed Experimental Protocol
Materials:
-
4-Methylimidazole
-
Phenylsulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Phenylsulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 4-Methyl-1-(phenylsulfonyl)-1H-imidazole as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Phenylsulfonyl chloride is moisture-sensitive and will hydrolyze in the presence of water.
-
Base (Triethylamine): Activates the imidazole for nucleophilic attack and neutralizes the HCl byproduct, driving the reaction to completion.
-
Low-Temperature Addition: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted starting materials.
-
Recrystallization: A standard method for purifying solid organic compounds to obtain a high-purity product.
Applications in Medicinal Chemistry and Drug Development
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a molecule with significant potential in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex bioactive molecules.[4] The imidazole moiety itself is a common feature in many established drugs, and the addition of the phenylsulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The potential biological activities of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and related N-sulfonylated imidazoles include:
-
Antifungal and Antibacterial Agents: The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole). N-sulfonylation can lead to new derivatives with altered spectrum of activity or improved potency.[4]
-
Anti-inflammatory Agents: The anti-inflammatory potential of this compound has been noted, suggesting it could be a scaffold for developing new anti-inflammatory drugs.[4]
-
Enzyme Inhibitors: The electron-withdrawing nature of the phenylsulfonyl group can influence the binding of the imidazole to the active sites of enzymes, making it a candidate for the development of enzyme inhibitors.[4]
The general importance of the imidazole scaffold in drug design is its ability to act as a bioisostere for other functional groups and its capacity to participate in hydrogen bonding and metal coordination within biological systems.
Expected Spectroscopic Characterization
While experimental spectra for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole are not available in the cited literature, its structure can be confirmed using standard spectroscopic techniques. The expected key signals are outlined below as a guide for researchers.
¹H NMR Spectroscopy
-
Imidazole Protons: Two singlets or doublets in the aromatic region (typically δ 7-8 ppm), corresponding to the protons at the 2- and 5-positions of the imidazole ring.
-
Phenyl Protons: A multiplet in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the five protons of the phenylsulfonyl group.
-
Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, corresponding to the three protons of the methyl group on the imidazole ring.
¹³C NMR Spectroscopy
-
Imidazole Carbons: Three signals in the aromatic region (typically δ 115-140 ppm) for the three carbon atoms of the imidazole ring.
-
Phenyl Carbons: Four signals in the aromatic region (typically δ 125-140 ppm) for the carbon atoms of the phenylsulfonyl group.
-
Methyl Carbon: A signal in the aliphatic region (typically δ 10-15 ppm) for the methyl carbon.
Infrared (IR) Spectroscopy
-
S=O Stretching: Strong characteristic absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the sulfonyl group.
-
C=N and C=C Stretching: Absorptions in the 1650-1450 cm⁻¹ region corresponding to the stretching vibrations of the imidazole and phenyl rings.
-
C-H Stretching: Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
Conclusion
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable heterocyclic compound with a confirmed molecular structure and promising, albeit largely predicted, physicochemical and biological properties. While a specific, detailed synthesis protocol and comprehensive experimental characterization data are yet to be published in readily accessible literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its potential applications in medicinal chemistry as a scaffold for the development of novel therapeutic agents warrant further investigation. The information presented herein is intended to facilitate and inspire future research into this and related N-sulfonylated imidazole derivatives.
References
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4-Methyl-1-(phenylsulfonyl)-1H-imidazole. (n.d.). LookChem. Retrieved from [Link]
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- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2024). Beilstein Journal of Organic Chemistry, 20, 1363–1372.
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- Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2019). Medicinal Chemistry Research, 28(8), 1099-1131.
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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (C₁₀H₁₀N₂O₂S). As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the principles and expected outcomes for the primary spectroscopic techniques used in its characterization: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed interpretations, expected data tables, and standard experimental protocols are provided to serve as a benchmark for researchers working with this compound and its analogs.
Molecular Structure and Spectroscopic Overview
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is comprised of three key structural components: a phenyl ring, a sulfonyl linker, and a 4-methyl-imidazole ring. Each of these moieties possesses unique spectroscopic signatures. The successful identification of the compound relies on the integrated analysis of data from multiple spectroscopic techniques, each providing a different piece of the structural puzzle.
-
Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy identifies the key functional groups present, notably the sulfonyl group and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity and chemical environment of each proton and carbon atom in the molecule.
The following sections will detail the expected spectral data for each technique and explain the underlying principles of interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, this provides definitive confirmation of its molecular weight.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Configure a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) for positive ion mode electrospray ionization.
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Data Interpretation
The molecular formula C₁₀H₁₀N₂O₂S gives a monoisotopic mass of approximately 222.05 g/mol .
-
Molecular Ion Peak: The primary peak of interest will be the protonated molecule [M+H]⁺ at an m/z of approximately 223.05. High-resolution mass spectrometry should confirm this mass to within a few parts per million (ppm).
-
Other Adducts: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 245.03) may also be observed.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key expected fragments include the loss of the phenylsulfonyl group or cleavage of the imidazole ring.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z |
| [M+H]⁺ | 223.0590 |
| [M+Na]⁺ | 245.0409 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Interpretation
The IR spectrum will be dominated by absorptions from the sulfonyl and aromatic groups.
-
Sulfonyl Group (SO₂): This group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch is expected around 1350-1380 cm⁻¹, and the symmetric stretch is expected around 1160-1180 cm⁻¹. These are often the most prominent peaks in the spectrum.
-
Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponds to the C-H stretching of the phenyl and imidazole rings.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
-
C-N and C-S Stretching: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and contribute to the overall complexity of the spectrum.
Table 2: Key Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3150 | C-H Stretch | Aromatic (Phenyl & Imidazole) |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 1350-1380 | Asymmetric SO₂ Stretch | Sulfonyl |
| 1160-1180 | Symmetric SO₂ Stretch | Sulfonyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of carbon and hydrogen atoms.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
¹H NMR Data Interpretation
The ¹H NMR spectrum will show distinct signals for the protons on the phenyl ring, the imidazole ring, and the methyl group. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the chemical shifts of the imidazole protons, shifting them downfield.
-
Phenyl Protons (5H): These will appear in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the sulfonyl group will be the most downfield, likely appearing as a multiplet (or doublet of doublets). The meta and para protons will appear slightly more upfield, also as multiplets.
-
Imidazole Protons (2H): The protons on the imidazole ring are expected to appear as distinct singlets (or narrow doublets due to long-range coupling). The proton at the C2 position is typically the most downfield, followed by the proton at the C5 position.[2][3]
-
Methyl Protons (3H): The methyl group attached to the imidazole ring will appear as a sharp singlet in the upfield region (typically δ 2.2-2.5 ppm).
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | m | 2H | Phenyl (ortho-H) |
| ~ 7.5 - 7.7 | m | 3H | Phenyl (meta, para-H) |
| ~ 7.8 - 8.0 | s | 1H | Imidazole (C2-H) |
| ~ 7.1 - 7.3 | s | 1H | Imidazole (C5-H) |
| ~ 2.3 - 2.5 | s | 3H | Methyl (-CH₃) |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.
-
Phenyl Carbons (4 signals): The phenyl ring will show four distinct signals: one for the ipso-carbon attached to the sulfur, one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon will be significantly downfield.
-
Imidazole Carbons (3 signals): The three carbons of the imidazole ring will have characteristic shifts. The C2 carbon is typically the most deshielded, followed by the C4 (methyl-substituted) and C5 carbons.
-
Methyl Carbon (1 signal): The methyl carbon will appear as a single peak in the far upfield region of the spectrum (typically δ 10-15 ppm).
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 142 | Phenyl (ipso-C) |
| ~ 135 - 138 | Imidazole (C2) |
| ~ 133 - 135 | Phenyl (para-C) |
| ~ 129 - 131 | Phenyl (meta-C) |
| ~ 127 - 129 | Phenyl (ortho-C) |
| ~ 125 - 130 | Imidazole (C4) |
| ~ 118 - 122 | Imidazole (C5) |
| ~ 12 - 15 | Methyl (-CH₃) |
Integrated Spectroscopic Workflow
The definitive structural elucidation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not achieved by any single technique but by the logical integration of all data. The workflow below illustrates this process.
Caption: Integrated workflow for structural confirmation.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. MS confirms the elemental composition, IR identifies the key functional groups, and NMR provides the definitive atom-by-atom connectivity map. The data presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important chemical entity.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".
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PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST WebBook. Retrieved from [Link]
- Supporting Information for unspecified article. (n.d.).
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved from [Link]
- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery and historical narrative of this particular molecule are not extensively documented in dedicated literature, its significance can be understood through the broader context of N-sulfonylated imidazoles and their role as versatile scaffolds in drug discovery. This document will delve into its chemical characteristics, a representative synthetic pathway, and its potential therapeutic applications, offering insights for researchers and professionals in the field.
Introduction to the Imidazole Scaffold and the Phenylsulfonyl Moiety
The imidazole ring is a cornerstone of medicinal chemistry, being a key structural component in numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets.[2] The imidazole nucleus is found in essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological processes.[3]
The introduction of a phenylsulfonyl group onto the imidazole ring, as in 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, significantly modifies its physicochemical properties. The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the imidazole ring. Furthermore, sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, and anticancer properties.[1] The combination of these two moieties in 4-Methyl-1-(phenylsulfonyl)-1H-imidazole results in a molecule with potential for diverse applications in drug development.[4]
Physicochemical Properties
4-Methyl-1-(phenylsulfonyl)-1H-imidazole, with the CAS number 324777-12-0, is an imidazole derivative featuring a methyl group at the 4-position and a phenylsulfonyl group attached to one of the nitrogen atoms.[4]
| Property | Value | Source |
| Molecular Formula | C10H10N2O2S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Boiling Point | 416.0±38.0 °C (Predicted) | [4] |
| Density | 1.29±0.1 g/cm3 (Predicted) | [4] |
| pKa | 1.62±0.61 (Predicted) | [4] |
Note: The boiling point, density, and pKa are predicted values and should be confirmed with experimental data.
Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
The synthesis involves the reaction of 4-methylimidazole with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol:
Materials:
-
4-Methylimidazole
-
Benzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the benzenesulfonyl chloride.
-
Anhydrous Solvent: Ensures that the reactants are not consumed by side reactions with water.
-
Base (Triethylamine): Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification by Chromatography: Removes any unreacted starting materials and byproducts to yield the pure compound.
Applications in Medicinal Chemistry and Drug Development
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is recognized as a versatile building block in the synthesis of more complex pharmaceutical compounds.[4] Its potential biological activities are inferred from the known properties of the imidazole and sulfonamide moieties.
Potential Therapeutic Areas:
-
Antifungal and Antibacterial Agents: The imidazole core is a well-known feature of many antifungal drugs (e.g., ketoconazole). The sulfonamide group also contributes to antimicrobial activity. Therefore, this compound is a promising scaffold for the development of new anti-infective agents.[4]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites, and the overall structure can be tailored to fit into specific binding pockets. This makes it a candidate for the development of enzyme inhibitors for various therapeutic targets.[4]
-
Anti-inflammatory Agents: Certain imidazole and sulfonamide derivatives have demonstrated anti-inflammatory properties. Further investigation into 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and its derivatives for this application is warranted.[4]
-
Anticancer Agents: The sulfonamide group is present in several anticancer drugs. Hybrid molecules containing both imidazole and sulfonamide motifs have been explored for their antiproliferative activities against various cancer cell lines.[1]
Logical Relationship of Structure to Function:
Structure-Activity Relationship.
Conclusion
4-Methyl-1-(phenylsulfonyl)-1H-imidazole represents a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. While its individual history is not extensively detailed, its importance is derived from the well-established pharmacological relevance of its constituent imidazole and phenylsulfonyl moieties. The synthetic accessibility and the potential for diverse biological activities make this compound and its derivatives attractive targets for further investigation in the quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this promising scaffold.
References
- Paoli-Lombardo, R., Primas, N., Castera-Ducros, C., Jacquet, I., Rathelot, P., & Vanelle, P. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633.
- Grigoriev, Y. V., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568.
- Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-269.
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939.
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LookChem. (n.d.). 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Retrieved from [Link]
- Korsakov, M. K., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8.
- Google Patents. (2014). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5897.
- Google Patents. (2015).
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Wikipedia. (2023). 4-Methylimidazole. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- Al-Wahaibi, L. H., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- Kamal, A., et al. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2015, 1-12.
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Phenylsulfonyl Imidazole Derivatives: A Technical Guide to Unlocking Their Biological Potential
Introduction: The Phenylsulfonyl Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring is a ubiquitous five-membered heterocycle integral to numerous biological processes and a cornerstone in the architecture of many pharmaceuticals.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow for versatile interactions with a wide array of biological targets.[3] When coupled with a phenylsulfonyl group, the resulting phenylsulfonyl imidazole scaffold emerges as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for diverse biological activities. This guide provides an in-depth technical exploration of the significant potential of phenylsulfonyl imidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. For each area, we will delve into the mechanistic underpinnings and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.[4][5]
I. Anticancer Activity: Targeting the Engines of Malignancy
Phenylsulfonyl imidazole derivatives have demonstrated significant potential as anticancer agents by modulating various oncogenic targets.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes in signaling pathways that drive tumor growth and proliferation, as well as interference with the cellular machinery essential for cell division.[2][7]
A. Key Mechanisms of Anticancer Action
-
Kinase Inhibition: Many phenylsulfonyl imidazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK), these compounds can disrupt signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[1][6]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Some phenylsulfonyl imidazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain imidazole derivatives can inhibit these enzymes, leading to DNA damage and cell death.[5]
B. Experimental Protocols for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[8] It relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[9][10]
Protocol: MTT Assay for Cytotoxicity Screening [8][9][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylsulfonyl imidazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
To elucidate the mechanism of action, specific enzyme inhibition assays are crucial. The following is a generic protocol for a luminescence-based kinase assay that measures ATP consumption.[12][13]
Protocol: ADP-Glo™ Kinase Assay (Promega) [13]
-
Reagent Preparation: Prepare the kinase, substrate, and phenylsulfonyl imidazole inhibitor in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the inhibitor at various concentrations. Add the kinase and substrate/ATP mixture to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
C. Quantitative Data Summary: Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Purine derivatives with phenylsulfonyl substitutions | HCC827 (lung adenocarcinoma) | Potent activity reported | [6] |
| Thiazole-benzimidazole derivatives | MCF-7 (breast cancer) | Cytotoxic effects observed | [6] |
| 2-phenyl benzimidazole derivatives | MCF-7 (breast cancer) | 3.37 - 6.30 | [6] |
| Benzothiadiazole-imidazole derivatives | Various | 0.008 - 0.043 (ALK5 kinase inhibition) | [6] |
| Imidazole-purine hybrids | A549 (lung cancer) | 1.98 - 4.07 | [6] |
D. Visualizing the Mechanism: Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenylsulfonyl imidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]
A. Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of imidazole derivatives are multifaceted and can include:
-
Inhibition of Ergosterol Biosynthesis: In fungi, imidazole-containing compounds can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.[3][15]
-
DNA and Protein Synthesis Inhibition: Some derivatives interfere with bacterial DNA replication and protein synthesis, leading to the cessation of growth and eventual cell death.[1][14]
-
Cell Membrane Disruption: These compounds can also directly interact with and disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents.[14][15]
B. Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Protocol: Broth Microdilution for MIC Determination [16][17][19]
-
Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylsulfonyl imidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well containing the compound, as well as to a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Bacillus cereus, Staphylococcus aureus, E. coli, P. aeruginosa | 32-64 | [1] |
| 3-oxido-1H-imidazole-4-carbohydrazides | Gram-positive and Gram-negative bacteria, Candida albicans | Potent activity reported | [1] |
D. Visualizing the Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Phenylsulfonyl imidazole derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]
A. Mechanisms of Anti-inflammatory Action
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are potent pro-inflammatory mediators. Some phenylsulfonyl imidazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3]
-
Cytokine Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. These derivatives can suppress the production of such cytokines from immune cells.[22][23]
-
Inhibition of Inflammatory Signaling Pathways: Phenylsulfonyl imidazoles can modulate key signaling pathways involved in inflammation, such as the NF-κB and p38 MAPK pathways.[24]
B. Experimental Protocol for In Vitro Anti-inflammatory Screening
A common in vitro model to assess anti-inflammatory activity involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[25][26][27]
Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages [22][25]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment with Compounds: Treat the cells with various concentrations of the phenylsulfonyl imidazole derivatives for 1-2 hours prior to LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control (cells with medium and solvent), a negative control (unstimulated cells), and a positive control (LPS-stimulated cells without compound).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated positive control. Determine the IC₅₀ value.
C. Visualizing the Mechanism: Anti-inflammatory Action
Caption: Inhibition of LPS-induced pro-inflammatory signaling.
IV. Enzyme Inhibitory Activity: A Broad Therapeutic Paradigm
Beyond the specific examples in cancer and inflammation, the phenylsulfonyl imidazole scaffold is a versatile platform for designing inhibitors against a wide range of enzymes implicated in various diseases.[2][24]
A. General Principles of Enzyme Inhibition Assays
The fundamental principle of an enzyme inhibition assay is to measure the activity of an enzyme in the presence and absence of a potential inhibitor. This is typically achieved by monitoring the rate of disappearance of a substrate or the rate of appearance of a product over time.[4][28][29]
B. General Experimental Protocol for Enzyme Inhibition
This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.[4][28]
Protocol: Spectrophotometric Enzyme Inhibition Assay [28]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer that ensures optimal enzyme activity.
-
Assay Setup: In a cuvette or 96-well plate, combine the buffer, inhibitor (at various concentrations), and enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Monitoring the Reaction: Immediately begin monitoring the change in absorbance at a specific wavelength that corresponds to either the consumption of the substrate or the formation of the product. This is done using a spectrophotometer or microplate reader.
-
Data Acquisition: Record the absorbance at regular intervals over a set period to determine the initial reaction velocity (rate).
-
Data Analysis: Plot the initial velocity against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
C. Visualizing the Principle: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
V. Conclusion and Future Perspectives
Phenylsulfonyl imidazole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their versatility as anticancer, antimicrobial, and anti-inflammatory agents stems from their ability to interact with a diverse range of biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the full potential of this privileged scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for the development of novel and effective therapeutics.
References
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. Retrieved January 26, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 26, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NIH. Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC. Retrieved January 26, 2026, from [Link]
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Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 26, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Retrieved January 26, 2026, from [Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
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(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
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Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Technical Guide to Determining the Solubility Profile of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2] Poor aqueous solubility can lead to low and erratic bioavailability, hindering a compound's progression through the drug development pipeline.[1][3] This guide provides a comprehensive framework for characterizing the solubility profile of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound featuring an imidazole core and a phenylsulfonyl group. Such N-sulfonylated imidazoles are of significant interest in medicinal chemistry due to their potential for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5][6][7] As no comprehensive experimental solubility data for this specific molecule is readily available, this document outlines a systematic approach, from in silico prediction to definitive experimental determination, to generate a robust and reliable solubility profile.
Introduction and Strategic Importance
4-Methyl-1-(phenylsulfonyl)-1H-imidazole belongs to a class of compounds recognized for their versatility in medicinal chemistry.[8] The imidazole moiety is a common scaffold in pharmaceuticals, known for its hydrogen bonding capabilities and polar nature, while the phenylsulfonyl group significantly increases lipophilicity.[4] The interplay between these two functional groups makes the a priori prediction of solubility challenging and necessitates a thorough experimental evaluation.
Predicted Physicochemical Properties: An In Silico Starting Point
Before embarking on laboratory experiments, computational tools can provide valuable estimates of the molecule's properties, guiding experimental design. These predictions are based on the molecule's structure (SMILES: c1(C)cn(S(=O)(=O)c2ccccc2)cn1).
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 222.26 g/mol [8] | Higher molecular weight can negatively impact solubility. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity; suggests solubility may be limited in aqueous media. |
| pKa (Predicted) | 1.62 ± 0.61[8] | The imidazole ring is weakly basic. This low predicted pKa suggests that the compound will be largely non-ionized across the physiological pH range (1.2-6.8), and thus its solubility is unlikely to be significantly pH-dependent in this range.[10] |
| Boiling Point | 416.0 ± 38.0 °C[8] | Suggests strong intermolecular forces, which can correlate with lower solubility. |
Note: logP and pKa values are estimates from common computational algorithms and should be confirmed experimentally.
These in silico data suggest that 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a moderately lipophilic, weakly basic compound. The primary challenge to its aqueous solubility will likely be its crystal lattice energy and lipophilic character rather than its ionization state.
Experimental Solubility Determination: A Phased Approach
A robust solubility assessment involves two distinct but complementary methodologies: a high-throughput kinetic assay for early-stage discovery and a definitive thermodynamic (equilibrium) assay for later-stage development.[11]
Kinetic Solubility Assay for Early Assessment
Causality and Purpose: Kinetic solubility assays are designed for speed and low compound consumption, making them ideal for early discovery.[11] This method measures the solubility of a compound precipitating from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[12][13] While it may overestimate true equilibrium solubility, it provides a rapid and valuable rank-ordering of compounds and flags potential issues early.[14] The most common technique is turbidimetry, which detects the point of precipitation.[14]
Caption: Workflow for high-throughput kinetic solubility determination.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.
-
Compound Addition: Add small aliquots of the DMSO stock solution to the buffer wells to create a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is low (<2%) to minimize its co-solubilizing effect.[14]
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[11][13]
-
Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength sensitive to light scatter (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility. A control compound with known solubility should be run in parallel for system validation.
Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard
Causality and Purpose: The thermodynamic solubility assay, most commonly the shake-flask method, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[10][14] This is the true, definitive solubility and is required for regulatory submissions like those guided by the FDA's BCS framework.[15][16] The method is resource-intensive but provides the most accurate and reliable data.[12] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.[14]
Caption: Workflow for definitive thermodynamic solubility determination.
-
Preparation: Add an excess amount of solid 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (enough to ensure undissolved solid remains at the end) to a series of glass vials.[14]
-
Solvent Addition: To each vial, add a precise volume of the desired test medium. For BCS classification, this includes buffers at pH 1.2, 4.5, and 6.8, conducted at 37 ± 1°C.[9][15]
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant, and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification (Self-Validation System):
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Dilute the filtered supernatant into the mobile phase.
-
Analyze the standards and samples using a validated HPLC-UV method. The selectivity of HPLC-UV ensures that only the compound of interest is quantified, avoiding interference from impurities.[10]
-
-
Validation Checks:
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, concise table. This allows for easy comparison across different conditions and methodologies.
Table 1: Solubility Profile of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
| Method | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Kinetic (Turbidimetry) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Buffer, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Buffer, pH 4.5 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Buffer, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic (Shake-Flask) | Water | 25 | [Experimental Value] | [Calculated Value] |
Interpretation:
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic values can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for oral absorption.
-
pH-Dependence: Based on the predicted pKa, little variation in solubility across the pH 1.2-6.8 range is expected.[10] Significant variation would warrant an experimental re-evaluation of the pKa.
-
BCS Classification: The lowest measured thermodynamic solubility across the physiological pH range at 37°C is used to classify the compound as "high" or "low" solubility according to regulatory guidelines (e.g., FDA).[15][16]
Conclusion
Characterizing the solubility of a novel compound like 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not a single measurement but a systematic investigation. By integrating in silico predictions with a phased experimental approach—from rapid kinetic screening to the gold-standard shake-flask method—researchers can build a comprehensive and reliable solubility profile. This data-driven foundation is indispensable for making informed decisions in lead optimization, selecting appropriate formulations, and navigating the path toward successful drug development.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (URL not directly available, but cited in Evotec protocol)
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (URL not directly available, but concepts are widely cited)
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. (URL not directly available, but concepts are widely cited)
-
U.S. Environmental Protection Agency (EPA). (n.d.). Product Properties Test Guidelines, OPPTS 830.7840, Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Regioselective N-Sulfonylation of 4-Methylimidazole with Phenylsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the N-sulfonylation of 4-methylimidazole using phenylsulfonyl chloride. We will explore the mechanistic underpinnings of this transformation, present a detailed, field-tested laboratory protocol, and discuss the critical parameters that govern reaction success. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis of N-sulfonylated imidazole scaffolds. These structures are of significant interest due to their prevalence in pharmacologically active compounds.
Introduction: N-Arylation vs. N-Sulfonylation of Imidazoles
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[2] Chemical modification of the imidazole ring, particularly at the nitrogen atoms, is a common strategy to modulate the physicochemical and pharmacological properties of lead compounds.
It is crucial to distinguish between two common modifications: N-arylation and N-sulfonylation.
-
N-Arylation is the formation of a direct bond between an imidazole nitrogen and an aryl group (a phenyl ring, in this context). This is typically achieved through metal-catalyzed cross-coupling reactions such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed).[3][4][5][6][7][8]
-
N-Sulfonylation , the focus of this guide, involves the formation of a nitrogen-sulfur bond, linking the imidazole ring to a sulfonyl group (-SO₂R). The reaction of an imidazole with an arylsulfonyl chloride, such as phenylsulfonyl chloride, results in an N-arylsulfonylated imidazole, not an N-arylated one.
This guide will detail the N-sulfonylation of 4-methylimidazole, a transformation that yields 4-methyl-1-(phenylsulfonyl)imidazole. This compound class, N-sulfonylated imidazoles, serves as a valuable synthon and is present in various biologically active molecules.[9]
Reaction Mechanism and Scientific Rationale
The N-sulfonylation of 4-methylimidazole with phenylsulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The mechanism can be broken down into the following key steps:
-
Deprotonation of 4-Methylimidazole: In the presence of a suitable base, the acidic proton on the N-1 nitrogen of 4-methylimidazole is abstracted, generating the corresponding imidazolate anion. This anion is a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the imidazole (pKa of the conjugate acid is ~7) but not so strong as to cause unwanted side reactions. Common bases for this transformation include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the phenylsulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Chloride Ion Departure: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group. This results in the formation of the desired N-sulfonylated product, 4-methyl-1-(phenylsulfonyl)imidazole, and a salt of the base.
The regioselectivity of the reaction is an important consideration. Due to the tautomeric nature of 4-methylimidazole, N-sulfonylation can potentially occur at either the N-1 or N-3 position. However, the two tautomers are in rapid equilibrium, and upon deprotonation, a single imidazolate anion is formed. The subsequent sulfonylation typically leads to a single major product, although the exact isomeric distribution can sometimes be influenced by steric and electronic factors. For 4-methylimidazole, the product is generally named as the 1-sulfonyl derivative.
Caption: Reaction mechanism for the N-sulfonylation of 4-methylimidazole.
Detailed Experimental Protocol
This protocol outlines a general procedure for the N-sulfonylation of 4-methylimidazole. It is intended as a starting point and may require optimization for specific applications or scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylimidazole | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Phenylsulfonyl chloride | ≥99% | e.g., Sigma-Aldrich | Handle in a fume hood; corrosive. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Sigma-Aldrich | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Use a dry solvent for best results. |
| Saturated aq. NaHCO₃ | Reagent | - | For workup. |
| Brine (Saturated aq. NaCl) | Reagent | - | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | - | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylimidazole (1.0 eq.).
-
Solvent Addition: Dissolve the 4-methylimidazole in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the reaction upon addition of the base and sulfonyl chloride.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.
-
Reagent Addition: In a separate flask, prepare a solution of phenylsulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-1-(phenylsulfonyl)imidazole.
Caption: Experimental workflow for N-sulfonylation.
Characterization and Data Analysis
The successful synthesis of 4-methyl-1-(phenylsulfonyl)imidazole should be confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad N-H proton signal from 4-methylimidazole. Appearance of aromatic protons from the phenylsulfonyl group (typically in the δ 7.5-8.0 ppm range). Shifts in the imidazole ring protons and the methyl group protons upon sulfonylation. |
| ¹³C NMR | Appearance of carbon signals corresponding to the phenylsulfonyl group. Shifts in the carbon signals of the imidazole ring. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 4-methyl-1-(phenylsulfonyl)imidazole (C₁₀H₁₀N₂O₂S). |
| Infrared (IR) Spectroscopy | Appearance of strong characteristic stretching bands for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1170 cm⁻¹. |
These characterization methods provide a self-validating system to confirm the identity and purity of the final product.[10][11][12][13]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the phenylsulfonyl chloride. Incomplete deprotonation of the imidazole can also be a cause; consider using a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if necessary, although this may require more stringent reaction control.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C) may be beneficial. Ensure the stoichiometry of the reagents is correct.
-
Purification Difficulties: The product is generally a stable, crystalline solid. If it appears as an oil, it may be impure. Effective purification via column chromatography is crucial. Sometimes, trituration with a suitable solvent system (e.g., ether/hexanes) can induce crystallization and aid in purification.
Conclusion
The N-sulfonylation of 4-methylimidazole with phenylsulfonyl chloride is a robust and reliable method for synthesizing 4-methyl-1-(phenylsulfonyl)imidazole. This protocol, grounded in established principles of organic chemistry, provides a clear pathway for obtaining this valuable chemical intermediate. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the appropriate choice of base. The detailed characterization of the final product is essential to validate the outcome of the synthesis. This application note serves as a practical guide for researchers engaged in the synthesis of novel imidazole-based compounds for potential therapeutic applications.
References
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Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
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Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6195-6198. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
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Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. [Link]
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Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C–H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5806-5811. [Link]
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Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6195-6198. [Link]
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Juárez-Ornelas, K. A., et al. (2020). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 25(21), 5035. [Link]
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Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
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Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(30), 7623-7640. [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
Golič, M., & Kobe, J. (2003). Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. Arkivoc, 2003(13), 77-90. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole. [Link]
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Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3265–3286. [Link]
-
Thomson, B. B., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(23), 9016-9029. [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. [Link]
-
IntechOpen. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]
-
Orita, A., et al. (2010). Arylation of benzazoles at the 4 positions by activation of their 2-methylsulfinyl groups. Chemical Communications, 46(36), 6759-6761. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 6(96), 93777-93801. [Link]
-
O'Hara, F., et al. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(27), 5956-5979. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wang, Z., et al. (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 48(83), 10328-10330. [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
-
ResearchGate. (n.d.). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 83(15), 8149-8155. [Link]
-
ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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Step-by-step synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole from 4-methylimidazole
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules.[1] The strategic modification of the imidazole ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. One common strategy is the protection of the imidazole nitrogen to facilitate regioselective functionalization at other positions. The phenylsulfonyl group serves as a robust electron-withdrawing protecting group for the imidazole nitrogen, enhancing the acidity of the C2-proton and allowing for selective deprotonation and subsequent electrophilic substitution. This application note provides a comprehensive guide to the synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole from 4-methylimidazole, including a detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and a protocol for the subsequent deprotection of the phenylsulfonyl group.
Reaction Mechanism: N-Sulfonylation of 4-Methylimidazole
The synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole proceeds via a base-mediated nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the acidic N-H proton of 4-methylimidazole by a suitable base, typically a tertiary amine like triethylamine (TEA) or an inorganic base such as potassium carbonate. This generates the imidazolate anion, a potent nucleophile. The lone pair of electrons on the nitrogen atom of the imidazolate anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This nucleophilic attack results in the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming the desired N-S bond, yielding 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. The choice of a non-nucleophilic base is critical to prevent side reactions with the highly reactive benzenesulfonyl chloride.
Figure 1: Reaction mechanism for the N-sulfonylation of 4-methylimidazole.
Experimental Protocols
Part 1: Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
This protocol is adapted from a similar procedure for the synthesis of 1-(p-toluenesulfonyl)imidazole.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Methylimidazole | C₄H₆N₂ | 82.10 | 1.0 g | 12.18 mmol |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 2.36 g | 13.39 mmol |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.85 mL | 13.39 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylimidazole (1.0 g, 12.18 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.85 mL, 13.39 mmol) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonylating Agent: Dissolve benzenesulfonyl chloride (2.36 g, 13.39 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred 4-methylimidazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) eluent system.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with 20 mL of water. Separate the organic layer and wash it sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) or by recrystallization from an ethyl acetate/hexane mixture to afford 4-Methyl-1-(phenylsulfonyl)-1H-imidazole as a solid.
Figure 2: Experimental workflow for the synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Part 2: Deprotection of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
The phenylsulfonyl group can be removed under reductive conditions. A common and effective method involves the use of magnesium in methanol.[2][3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Methyl-1-(phenylsulfonyl)-1H-imidazole | C₁₀H₁₀N₂O₂S | 222.26 | 1.0 g | 4.50 mmol |
| Magnesium turnings | Mg | 24.31 | 0.55 g | 22.5 mmol |
| Anhydrous Methanol | CH₃OH | 32.04 | 20 mL | - |
| Ammonium Chloride (sat. aq. solution) | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (1.0 g, 4.50 mmol) and magnesium turnings (0.55 g, 22.5 mmol), add anhydrous methanol (20 mL).
-
Reaction: Stir the suspension at room temperature. The reaction is exothermic and may begin to reflux. If the reaction is slow to initiate, gentle warming may be applied. Continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and the magnesium is consumed.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-methylimidazole can be purified by column chromatography or recrystallization if necessary, though it is often obtained in high purity after workup.
Characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature; predicted to be in the range of 70-90 °C |
| Boiling Point | 416.0±38.0 °C (Predicted)[4] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9-7.8 (m, 2H, Ar-H), ~7.6-7.5 (m, 3H, Ar-H), ~7.4 (s, 1H, Imidazole-H), ~6.9 (s, 1H, Imidazole-H), ~2.2 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140.0 (Ar-C), ~138.0 (Imidazole-C), ~134.0 (Ar-C), ~129.5 (Ar-C), ~127.0 (Ar-C), ~120.0 (Imidazole-C), ~115.0 (Imidazole-C), ~13.0 (CH₃).
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1370 & ~1180 (SO₂ stretch), ~750 & ~690 (Ar C-H bend).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a valuable intermediate in organic synthesis and medicinal chemistry. The described N-sulfonylation reaction is efficient and proceeds under mild conditions. Furthermore, a practical method for the subsequent deprotection of the phenylsulfonyl group is presented, allowing for the regeneration of the 4-methylimidazole core. The provided mechanistic insights and characterization data will be a valuable resource for researchers in the field of drug discovery and development.
References
- Magnesium in Methanol (Mg / MeOH) in Organic Syntheses.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. (Accessed January 26, 2026).
- Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. (Accessed January 26, 2026).
- 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. LookChem. (Accessed January 26, 2026).
- Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
- Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. (Accessed January 26, 2026).
- Hydrolysis of imidazole-2-ylidenes. PubMed. (Accessed January 26, 2026).
- Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. National Institutes of Health. (Accessed January 26, 2026).
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. (Accessed January 26, 2026).
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. (Accessed January 26, 2026).
- Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor.
- 4-Methyl-1-phenyl-1H-imidazole. PubChem. (Accessed January 26, 2026).
- Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. Wiley Online Library. (Accessed January 26, 2026).
- Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions.
- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. National Institutes of Health. (Accessed January 26, 2026).
- Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. The Royal Society of Chemistry. (Accessed January 26, 2026).
- Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Organic Chemistry Portal. (Accessed January 26, 2026).
- Selective deprotection of esters using magnesium and methanol. Semantic Scholar. (Accessed January 26, 2026).
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. (Accessed January 26, 2026).
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl). PubMed. (Accessed January 26, 2026).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. (Accessed January 26, 2026).
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. (Accessed January 26, 2026).
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole as a Putative Enzyme Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the investigation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole as a potential enzyme inhibitor. While specific enzymatic targets for this compound are not yet extensively documented in publicly available literature, its structural features—notably the presence of a phenylsulfonyl group attached to a methyl-imidazole scaffold—suggest a high probability of interaction with various enzyme classes. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to explore its inhibitory potential.
The imidazole ring is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The addition of a phenylsulfonyl group introduces a strong electron-withdrawing feature and potential for specific interactions within an enzyme's active or allosteric sites, a strategy employed in the design of various targeted inhibitors.
I. Scientific Rationale and Potential Mechanisms of Action
The structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole suggests several plausible mechanisms of enzyme inhibition. The core imidazole can act as a bioisostere for other chemical groups and participate in hydrogen bonding. The phenylsulfonyl moiety is a key feature in many known enzyme inhibitors, including those targeting kinases and cyclooxygenases.
Potential Enzyme Targets:
Based on the structural characteristics of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, promising enzyme families to investigate for inhibitory activity include:
-
Protein Kinases: The sulfonyl group can mimic the phosphate of ATP, and the overall structure may fit into the ATP-binding pocket of various kinases. Many kinase inhibitors incorporate sulfonamide or sulfonyl groups.[2]
-
Cyclooxygenases (COX-1 and COX-2): Certain diarylimidazole derivatives are known selective COX-2 inhibitors.[3] The phenylsulfonyl group could potentially interact with the active site of these enzymes.
-
Carbonic Anhydrases: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. While the subject compound is a sulfonylimidazole and not a classic sulfonamide, the potential for interaction with the zinc ion in the active site of carbonic anhydrases warrants investigation.
Plausible Inhibition Mechanisms:
The nature of inhibition by 4-Methyl-1-(phenylsulfonyl)-1H-imidazole could be:
-
Competitive Inhibition: The inhibitor may bind to the active site of the enzyme, preventing the substrate from binding.[4]
-
Non-competitive Inhibition: The inhibitor could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the active site directly.[4]
-
Uncompetitive Inhibition: The inhibitor might bind only to the enzyme-substrate complex.
Determining the precise mechanism is a critical step in characterizing any new enzyme inhibitor and can be elucidated through kinetic studies as detailed in the protocols below.
II. Physicochemical Properties for Assay Development
A proper understanding of the physicochemical properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is crucial for designing robust and reproducible enzyme assays.
| Property | Value/Consideration | Source/Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂S | - |
| Molecular Weight | 222.27 g/mol | [5] |
| Solubility | Expected to have moderate aqueous solubility, which can be enhanced by using DMSO as a co-solvent. The imidazole moiety may improve hydrophilicity compared to more lipophilic scaffolds.[6] | General knowledge |
| Stability | The N-sulfonyl imidazole linkage can be susceptible to hydrolysis under certain pH conditions. It is advisable to assess its stability in the chosen assay buffer.[7] | Inferred from related structures |
| pKa | The imidazole ring has a pKa of around 7, meaning its protonation state will be sensitive to the assay buffer's pH.[1] | General knowledge |
Recommendations for Handling and Storage:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO). Store at -20°C or -80°C to minimize degradation.
-
Working Solutions: Dilute the stock solution in the assay buffer immediately before use. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity. It is recommended to keep the final DMSO concentration below 1%.
-
Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols: A General Framework for Kinase Inhibition Assays
Given that protein kinases are a prominent target for compounds with similar structural motifs, the following section details a comprehensive protocol for screening and characterizing the inhibitory activity of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole against a representative protein kinase. This protocol can be adapted for other enzyme classes with appropriate modifications to the substrate and detection method.
A. Initial Screening for Kinase Inhibition
This protocol is designed to rapidly assess if 4-Methyl-1-(phenylsulfonyl)-1H-imidazole inhibits the activity of a specific kinase at a single concentration.
Materials:
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole
-
Target protein kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES with MgCl₂, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody-based detection system)
-
Microplate reader (luminometer, fluorometer, or spectrophotometer, depending on the detection method)
-
384-well or 96-well assay plates
Workflow for Initial Kinase Inhibition Screening
Caption: Workflow for a kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole in 100% DMSO. From this, create a working stock at a higher concentration than the final desired screening concentration in the assay buffer.
-
Assay Plate Preparation: Add the diluted compound to the appropriate wells of a microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor for the target kinase as a positive control.
-
Enzyme Addition: Add the kinase solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C). Ensure that the reaction is in the linear range.[8]
-
Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal on a microplate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
B. IC₅₀ Determination
If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
This assay is performed similarly to the initial screen, but with a range of inhibitor concentrations.
-
Prepare a serial dilution of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, typically in 10-point, half-log dilutions, starting from a high concentration (e.g., 100 µM).
-
Follow the same steps as the initial screening protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value. Use at least 10 inhibitor concentrations for an accurate determination.[9]
C. Mechanism of Action (MoA) Studies
To understand how 4-Methyl-1-(phenylsulfonyl)-1H-imidazole inhibits the enzyme, kinetic studies are performed.
Procedure:
-
Perform the kinase assay with varying concentrations of both the inhibitor and the ATP substrate.
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to the Michaelis-Menten equation modified for different inhibition models.
Interpreting the Results:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases with increasing inhibitor concentration.
-
Non-competitive Inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
IV. Trustworthiness: A Self-Validating System
To ensure the reliability of the results, the experimental design must include a robust set of controls.
-
Negative Control (0% Inhibition): This well contains the enzyme, substrate, and the same concentration of DMSO as the test wells. It represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): This well contains the enzyme, substrate, and a known potent inhibitor for the target enzyme. This confirms that the assay can detect inhibition.
-
Background Control: This well contains the assay buffer and detection reagent but no enzyme. This is used to subtract any background signal.
-
Linearity of Reaction: It is crucial to ensure that the enzymatic reaction is in the linear range with respect to time and enzyme concentration. This can be verified in preliminary experiments.[8]
V. Expertise & Experience: Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Pre-incubation of Inhibitor and Enzyme: This step is particularly important for inhibitors that bind slowly or have a residence time on the enzyme. It ensures that the binding equilibrium is reached before the reaction is initiated.
-
Choice of Substrate Concentration: For initial screening and IC₅₀ determination, the substrate concentration is typically kept at or near its Michaelis constant (Km). This provides a good balance for detecting inhibitors of different mechanisms.
-
DMSO Concentration: Maintaining a consistent and low DMSO concentration across all wells is critical, as DMSO can inhibit some enzymes at higher concentrations.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High Well-to-Well Variability | Inconsistent pipetting, improper mixing, or temperature gradients across the plate. | Use calibrated pipettes, ensure thorough mixing after each addition, and incubate plates in a temperature-controlled environment. |
| No Inhibition Observed | The compound is not an inhibitor of the target enzyme, or the concentration range is too low. | Test a higher concentration range or screen against a different enzyme class. |
| Apparent Activation at Low Inhibitor Concentrations | Compound fluorescence or absorbance interference, or a true allosteric activation effect. | Run a control with the inhibitor and detection reagent without the enzyme to check for interference. If activation is real, this is a significant finding to be further investigated. |
| Inconsistent IC₅₀ Values | Compound instability, aggregation, or tight-binding inhibition. | Assess compound stability in the assay buffer. Add a small amount of non-ionic detergent (e.g., Triton X-100) to prevent aggregation. If tight-binding is suspected, vary the enzyme concentration.[8] |
VI. Visualization of the Proposed Mechanism of Inhibition
The following diagram illustrates the potential competitive inhibition mechanism of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole on a generic kinase.
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- 6. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering the Synthesis of Imidazoles: An In-Depth Guide to the Radziszewski Reaction
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of pharmaceuticals, functional materials, and biological probes. The Radziszewski imidazole synthesis, a classic multicomponent reaction, offers a powerful and versatile method for constructing this vital heterocyclic motif. This guide provides a comprehensive overview of the Radziszewski reaction, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, empowering you to effectively implement and adapt this synthesis for your specific research needs.
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Bronisław Radziszewski in 1882, this one-pot reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to efficiently generate highly substituted imidazoles.[1] The inherent atom economy and the ability to introduce three points of diversity in a single step have cemented the Radziszewski synthesis as a staple in the synthetic chemist's toolbox. Its applications span from the synthesis of the chemiluminescent compound lophine (2,4,5-triphenylimidazole) to the preparation of precursors for ionic liquids and pharmacologically active molecules.[2]
While the classical conditions can sometimes be harsh, modern variations have expanded the reaction's scope and improved its sustainability, employing catalytic systems and alternative energy sources like ultrasound and microwave irradiation to enhance yields and reduce reaction times.[3][4] This guide will delve into both the traditional and contemporary approaches to the Radziszewski synthesis.
The Cornerstone of Synthesis: Understanding the Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The Radziszewski synthesis is generally accepted to proceed through the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound with two equivalents of ammonia. This intermediate then undergoes condensation with the aldehyde, followed by cyclization and aromatization to furnish the imidazole ring.
Caption: Generalized workflow of the Radziszewski imidazole synthesis.
A more detailed, step-by-step mechanistic pathway is as follows:
-
Formation of the Diimine Intermediate: Two molecules of ammonia react with the two carbonyl groups of the 1,2-dicarbonyl compound in a condensation reaction, eliminating two molecules of water to form a diimine intermediate.
-
Nucleophilic Attack by the Diimine: One of the nitrogen atoms of the diimine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen atom of the diimine attacks the carbon atom of the newly formed C-N bond, leading to the formation of a five-membered dihydroimidazole ring.
-
Aromatization: The dihydroimidazole intermediate undergoes oxidation to form the stable aromatic imidazole ring. This oxidation can be facilitated by air or an added oxidizing agent.
Experimental Protocols: From General Procedure to a Specific Example
The following protocols provide a starting point for conducting the Radziszewski imidazole synthesis. It is crucial to note that optimal conditions will vary depending on the specific substrates used.
General Protocol for the Synthesis of Substituted Imidazoles
This procedure can be adapted for a variety of 1,2-dicarbonyl compounds and aldehydes.
Materials:
-
1,2-Dicarbonyl compound (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Ammonium acetate or aqueous ammonia (excess, e.g., 5-10 eq)
-
Solvent (e.g., glacial acetic acid, ethanol, or a solvent-free system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound, the aldehyde, and the ammonia source.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the purified imidazole.
Caption: A typical experimental workflow for the Radziszewski synthesis.
Specific Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol details the synthesis of the well-known chemiluminescent compound, lophine.
Materials:
-
Benzil (2.10 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
To a 100 mL round-bottom flask, add benzil, benzaldehyde, and ammonium acetate.
-
Add glacial acetic acid to the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
A white precipitate of 2,4,5-triphenylimidazole will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield pure, crystalline 2,4,5-triphenylimidazole.
Navigating Challenges: A Troubleshooting Guide
Even with a well-established procedure, challenges can arise. This section addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive reagents. - Unsuitable solvent. | - Increase reaction time and continue to monitor by TLC. - Ensure the reaction is heated to the appropriate temperature (e.g., reflux). - Check the purity and integrity of starting materials. - Experiment with different solvents (e.g., ethanol, methanol, or solvent-free conditions). Consider using a catalyst.[3] |
| Formation of Side Products | - Self-condensation of the aldehyde (aldol reaction). - Oxidation of the aldehyde to a carboxylic acid. - Incomplete cyclization or aromatization. | - Use a non-enolizable aldehyde if possible. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Consider adding a mild oxidizing agent in the work-up to facilitate aromatization. |
| Difficulty in Product Purification | - Oily or tarry crude product. - Product is highly soluble in the recrystallization solvent. - Impurities co-crystallize with the product. | - Try triturating the crude product with a non-polar solvent (e.g., hexane) to induce solidification. - Use a different solvent or a solvent mixture for recrystallization. - Employ column chromatography for purification if recrystallization is ineffective. |
Expanding the Synthetic Horizon: Variations of the Radziszewski Synthesis
The versatility of the Radziszewski reaction is highlighted by its numerous variations that accommodate a wider range of substrates and offer improved reaction conditions.
| Variation | Description | Advantages |
| Catalytic Synthesis | Various catalysts, including protic acids (e.g., lactic acid), Lewis acids (e.g., ZnCl₂), and solid-supported catalysts, have been employed.[3] | Often leads to higher yields, shorter reaction times, and milder reaction conditions. |
| Ultrasound-Assisted Synthesis | The use of ultrasonic irradiation can significantly accelerate the reaction. | Provides a green chemistry approach with reduced energy consumption and often improved yields in shorter times.[4] |
| Microwave-Assisted Synthesis | Microwave heating can dramatically reduce reaction times from hours to minutes. | Rapid and efficient synthesis, often with higher yields and cleaner reaction profiles.[3] |
| Solvent-Free Synthesis | The reaction can be performed by heating a mixture of the neat reactants. | Environmentally friendly ("green") approach that simplifies work-up and reduces waste. |
| N-Substituted Imidazoles | Using a primary amine instead of ammonia as the nitrogen source allows for the synthesis of N-substituted imidazoles.[2] | Provides direct access to a diverse range of N-functionalized imidazoles. |
Data at a Glance: Representative Examples of Radziszewski Imidazole Synthesis
The following table summarizes various examples of the Radziszewski synthesis, showcasing the scope of the reaction with different substrates and conditions.
| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Solvent/Conditions | Product | Yield (%) | Reference |
| Benzil | Benzaldehyde | Ammonium acetate | Glacial Acetic Acid, Reflux | 2,4,5-Triphenylimidazole | 92 | [3] |
| Benzil | 4-Chlorobenzaldehyde | Ammonium acetate | Lactic Acid, 160 °C | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | 90+ | [3] |
| Benzil | 4-Methoxybenzaldehyde | Ammonium acetate | Silicotungstic acid, Ethanol, Reflux | 2-(4-Methoxyphenyl)-4,5-diphenylimidazole | 94 | [3] |
| Glyoxal | Pyridine-2-carboxaldehyde | Aqueous Ammonia | Ethanol, 0 °C to RT | 2-(Pyridin-2-yl)-1H-imidazole | 37 | [1] |
| Benzil | Furfural | Ammonium acetate | Ultrasound, CoFe₂O₄ catalyst, Ethanol | 2-(Furan-2-yl)-4,5-diphenylimidazole | High | [3] |
Conclusion: A Timeless Tool for Modern Chemistry
The Radziszewski imidazole synthesis, with its rich history and continuous evolution, remains a highly relevant and powerful tool for the construction of substituted imidazoles. By understanding its mechanism, leveraging modern variations, and being equipped with effective troubleshooting strategies, researchers can confidently apply this reaction to accelerate their discovery and development efforts. This guide serves as a comprehensive resource to unlock the full potential of this classic yet ever-evolving synthetic methodology.
References
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Jadhav, V. D., & Jaiswal, S. B. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
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de Oliveira, F. S., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 3(1), 48-67. [Link]
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Yu, X., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4825. [Link]
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Yu, X., Fan, Y.-H., Zheng, X.-N., & Zhang, D.-W. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Imidazole Synthesis. [Link]
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Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. [Link]
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G. A. van der Plas, R., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(35), 20836-20844. [Link]
-
Wang, Z., et al. (2024). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Journal of the American Chemical Society. [Link]
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Varghese, M. K. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]
-
Bon, R. S., et al. (2007). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 72(12), 4551-4553. [Link]
-
Nandi, G. C., & Singh, M. S. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 16(5), 2696-2706. [Link]
-
Buskes, J. P. J., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245678. [Link]
-
Rajeswari, A., & Ramachandran, R. (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research, 2(7), 11-14. [Link]
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Abstract
This comprehensive guide details a validated, two-stage process for the scale-up synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a key intermediate in pharmaceutical and materials science. The protocol begins with the efficient, high-yield synthesis of the 4-methylimidazole precursor via a modified Radziszewski reaction. Subsequently, a robust N-sulfonylation procedure is outlined, optimized for scalability, safety, and purity. This document provides not only step-by-step protocols but also the underlying chemical principles, process safety assessments, in-process controls, and analytical validation methods required for successful implementation in a drug development or chemical manufacturing environment.
Introduction and Strategic Overview
4-Methyl-1-(phenylsulfonyl)-1H-imidazole serves as a critical building block in organic synthesis. The phenylsulfonyl group acts as a stable and effective protecting group for the imidazole nitrogen, while also modifying the electronics of the ring for subsequent functionalization. Its applications are found in the synthesis of pharmacologically active compounds and specialized chemical agents.[1]
A scalable synthesis is paramount for industrial applications, prioritizing cost-effective reagents, operational safety, high throughput, and reproducible purity. The synthetic strategy presented here is bifurcated into two primary stages:
-
Stage 1: Synthesis of 4-Methylimidazole. We employ a variation of the Radziszewski synthesis, which involves the cyclocondensation of methylglyoxal with formaldehyde and ammonia. This method is well-documented for its industrial applicability and potential for high yields.[1][2]
-
Stage 2: N-Sulfonylation. The synthesized 4-methylimidazole is reacted with phenylsulfonyl chloride in the presence of a suitable base to yield the final product. This reaction is a classic nucleophilic substitution at the sulfonyl group, and our protocol is optimized to control exotherms and facilitate straightforward purification.
The entire workflow is designed with process intensification and safety as core principles, ensuring a viable path from laboratory-scale experiments to pilot-plant production.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Scale-Up Synthesis of 4-Methylimidazole
Principle and Rationale
The formation of the imidazole ring from an α-dicarbonyl (methylglyoxal), an aldehyde (formaldehyde), and ammonia is a robust and convergent synthesis. While multiple variations exist, utilizing aqueous solutions of the starting materials under controlled temperature conditions is preferable for scale-up due to improved heat management and reduced use of volatile organic solvents. The reaction proceeds through the formation of intermediates which ultimately cyclize and dehydrate to form the aromatic imidazole ring.[1]
Detailed Experimental Protocol
Materials:
-
Methylglyoxal (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Ammonium hydroxide (28-30% solution)
-
Toluene
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Separatory funnel (appropriately sized for the batch).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Equip a 20 L jacketed reactor with an overhead stirrer, reflux condenser, and a temperature probe. Set the circulator for the jacket to 10 °C.
-
Initial Charge: Charge the reactor with ammonium hydroxide solution (4.5 L, ~66 mol). Begin stirring at 200 RPM.
-
Reagent Addition: In a separate vessel, mix methylglyoxal (40% aq, 1.8 kg, ~10 mol) and formaldehyde (37% aq, 0.81 kg, ~10 mol).
-
Controlled Addition: Transfer the mixed aldehyde solution to an addition funnel and add it dropwise to the stirred ammonium hydroxide solution in the reactor over a period of 2-3 hours. The key is to maintain the internal temperature below 40 °C to control the exotherm.
-
Reaction Maturation: After the addition is complete, slowly heat the reaction mixture to 90-95 °C and maintain it at this temperature for 4 hours. Monitor the reaction progress using TLC or GC-MS.
-
Cooling and Extraction: Cool the dark brown reaction mixture to room temperature. Transfer the mixture to a large separatory funnel. Add sodium chloride (2 kg) to saturate the aqueous layer and facilitate phase separation.
-
Solvent Extraction: Extract the aqueous layer with toluene (3 x 3 L). Combine the organic extracts.
-
Drying and Concentration: Dry the combined toluene extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 4-methylimidazole as a crystalline solid upon cooling.
Process and Analytical Summary
| Parameter | Value | Rationale |
| Scale | 10 mol | Demonstrates a pilot-scale batch size. |
| Temperature Control | < 40 °C (addition), 90-95 °C (reaction) | Manages initial exotherm and ensures sufficient energy for cyclization. |
| Reaction Time | 4 hours at 90-95 °C | Allows for complete conversion to the product. |
| Purification Method | Toluene Extraction & Vacuum Distillation | Efficiently separates the product from aqueous inorganic waste and unreacted starting materials.[3] |
| Expected Yield | 65-75% | High-yielding process suitable for industrial production. |
| QC Method | GC-MS, ¹H NMR | Confirms identity and purity (>98%) of the intermediate. |
Stage 2: Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Mechanism and Rationale
This reaction is a nucleophilic substitution where the N-1 nitrogen of 4-methylimidazole acts as the nucleophile, attacking the electrophilic sulfur atom of phenylsulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting imidazole. Dichloromethane (DCM) is chosen as the solvent for its excellent solvating properties for both the reactants and the product, and its relatively low boiling point, which simplifies removal during work-up.
Figure 2: Simplified reaction mechanism for N-sulfonylation.
Detailed Experimental Protocol
Materials:
-
4-Methylimidazole (from Stage 1)
-
Phenylsulfonyl chloride (Benzenesulfonyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Jacketed glass reactor with overhead stirring, nitrogen inlet, and temperature probe.
-
Addition funnel.
-
Standard laboratory glassware for work-up.
-
Büchner funnel and vacuum flask.
Procedure:
-
Reactor Setup: Charge a 20 L jacketed reactor with 4-methylimidazole (821 g, 10 mol) and dichloromethane (8 L). Begin stirring under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.52 L, 11 mol, 1.1 eq) to the reactor.
-
Sulfonyl Chloride Addition: Dissolve phenylsulfonyl chloride (1.85 kg, 10.5 mol, 1.05 eq) in dichloromethane (2 L) and transfer to an addition funnel. Add the solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of 4-methylimidazole by TLC or HPLC.
-
Quenching and Washing: Upon completion, cool the mixture back to 10 °C. Slowly add 1 M HCl (5 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Washes: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 4 L) and brine (1 x 4 L). This removes acidic impurities and residual water-soluble components.
-
Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or thick oil.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40 °C.
Process and Analytical Summary
| Parameter | Value | Rationale |
| Stoichiometry | 1.05 eq Phenylsulfonyl Chloride | A slight excess ensures complete consumption of the starting imidazole. |
| Base | 1.1 eq Triethylamine | Sufficient to neutralize the HCl byproduct and drive the reaction forward. |
| Temperature Control | 0-10 °C (addition), RT (reaction) | Critical for controlling the highly exothermic reaction and preventing side reactions.[4] |
| Purification Method | Recrystallization (EtOAc/Hexanes) | A classic and scalable method for obtaining high-purity crystalline solids.[5] |
| Expected Yield | 85-95% | This sulfonylation reaction is typically efficient and high-yielding. |
| QC Methods | HPLC, ¹H NMR, ¹³C NMR, MS | Confirms identity, structure, and purity (>99%) of the final product. |
| Melting Point | Literature comparison | A sharp melting point is a key indicator of purity. |
Process Safety Assessment
-
Phenylsulfonyl Chloride: Corrosive and a lachrymator. Reacts with water/moisture to release HCl gas. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Triethylamine: Flammable liquid with a strong, irritating odor. Ensure no ignition sources are present.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations must be conducted in a fume hood to avoid inhalation.
-
Exotherm Management: The reaction between phenylsulfonyl chloride and the amine is highly exothermic. Slow, controlled addition at low temperatures is mandatory for safety at scale.[4]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base; low reaction temperature; poor quality reagents. | Add additional TEA; allow to stir longer at room temperature; verify reagent purity. |
| Low Yield | Product loss during aqueous work-up; incomplete precipitation. | Perform a back-extraction of the aqueous layers; optimize recrystallization solvent ratio and cooling time. |
| Product is an Oil, not a Solid | Presence of impurities (e.g., residual solvent, starting material). | Re-dissolve in DCM and re-wash. Attempt purification by column chromatography on a smaller scale to identify impurities before re-attempting recrystallization. |
| Discolored Product | Side reactions due to temperature runaway; impurities in starting material. | Ensure strict temperature control during addition. Purify starting 4-methylimidazole to a higher degree. A charcoal treatment during recrystallization may help. |
Conclusion
The described two-stage synthesis provides a comprehensive and reliable pathway for the scale-up production of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. By focusing on readily available starting materials, robust reaction conditions, and scalable purification techniques, this protocol is well-suited for researchers and professionals in the drug development and chemical manufacturing industries. The emphasis on process control, safety, and analytical validation ensures the consistent production of a high-purity final product.
References
- Mesch, W. (1989). Preparation of 4-methylimidazole. U.S. Patent No. 4,803,281. Washington, DC: U.S.
- Li, J. (2015). Preparation method of 4-phenylimidazole.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13243, 4-Methylimidazole. Retrieved from [Link]
-
Scribd. (n.d.). Sulfanilamide Synthesis. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: International Agency for Research on Cancer. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
-
Song, P., et al. (2013). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analytical Methods, 5(18), 4619-4625. [Link]
-
ResearchGate. (2012). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
Reddit. (2022). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
-
MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(3), M1633. [Link]
-
Scribd. (n.d.). Sulfanilamide Synthesis. Retrieved from [Link]
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- 4. scribd.com [scribd.com]
- 5. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]
Comprehensive Physicochemical and Structural Characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
An Application Note from the Office of the Senior Application Scientist
Abstract: This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (CAS No. 324777-12-0). As a key intermediate in medicinal chemistry and organic synthesis, rigorous verification of its identity, purity, and stability is paramount.[1] This application note moves beyond a simple listing of methods to explain the scientific rationale behind the selection of each technique, ensuring a robust and self-validating analytical workflow. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Introduction and Strategic Rationale
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a sulfonated heterocyclic compound increasingly utilized as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1] The phenylsulfonyl group acts as a robust protecting group for the imidazole nitrogen and influences the molecule's overall reactivity and stability. The precise characterization of such intermediates is a foundational requirement in drug development, as the purity and structural integrity of starting materials directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The analytical strategy outlined herein is designed as a multi-technique, orthogonal approach. Each technique provides a unique and complementary piece of information, and together, they create an unassailable profile of the molecule. This guide is intended for researchers, analytical scientists, and quality control professionals who require not just the "how" but the "why" of analytical characterization.
Integrated Analytical Workflow
A logical and efficient workflow is essential for complete characterization. The process begins with techniques that confirm the molecular structure and identity, followed by methods to assess purity, and finally, analysis of its bulk physicochemical properties.
Figure 1: Integrated workflow for the characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework.
3.1. Rationale for NMR ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms. For 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, the electron-withdrawing nature of the phenylsulfonyl group significantly deshields the protons on the imidazole ring, providing a clear diagnostic fingerprint.
3.2. Step-by-Step Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2] Ensure the instrument is properly tuned and shimmed.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-200 ppm.
-
A longer relaxation delay (2-5 seconds) and a higher number of scans (>1024) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
3.3. Expected Spectral Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Phenyl-H (ortho to SO₂) | ~7.9 – 8.1 | Doublet, deshielded by SO₂ group. |
| Phenyl-H (meta/para) | ~7.4 – 7.7 | Multiplet. | |
| Imidazole-H (C2) | ~7.8 – 8.0 | Singlet, most deshielded imidazole proton. | |
| Imidazole-H (C5) | ~7.2 – 7.4 | Singlet (or narrow doublet). | |
| Imidazole-H (C4) | Proton replaced by Methyl group | N/A | |
| Methyl-H (C4-CH₃) | ~2.1 – 2.3 | Singlet. | |
| ¹³C NMR | Phenyl C-S | ~138 – 140 | Quaternary carbon. |
| Phenyl C-H | ~127 – 135 | Multiple signals. | |
| Imidazole C2 | ~137 – 139 | ||
| Imidazole C4 | ~140 – 142 | Quaternary carbon attached to methyl. | |
| Imidazole C5 | ~120 – 122 | ||
| Methyl C | ~12 – 15 |
Note: Expected shifts are estimates and can vary based on solvent and concentration.
Molecular Weight and Formula Confirmation: Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula.
4.1. Rationale for MS Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and clearly showing the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure mass-to-charge ratios to within a few parts per million (ppm), providing strong evidence for the elemental composition (C₁₀H₁₀N₂O₂S).
4.2. Step-by-Step Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to an HRMS instrument.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass.
4.3. Expected Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Theoretical [M+H]⁺ (monoisotopic) | 223.0536 Da |
| Measured [M+H]⁺ | Should be within 5 ppm of theoretical |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and detecting any process-related impurities or degradation products.
5.1. Rationale for HPLC A reversed-phase HPLC method is ideal for this compound due to its moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities for aromatic compounds. UV detection is highly effective because the phenyl and imidazole rings contain chromophores that absorb UV light strongly. By developing a stability-indicating method, one can separate the main peak from potential impurities.
5.2. Step-by-Step Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water 50:50) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Functional Group Identification: FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule.
6.1. Rationale for FT-IR The most characteristic vibrations for this molecule will be from the sulfonyl (S=O) group, which gives rise to two very strong and sharp absorption bands. Other key signals include those from the aromatic rings and the C-N bonds of the imidazole ring. While not a primary tool for full structure elucidation, it provides excellent confirmatory evidence.
6.2. Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.
6.3. Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 – 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1580, ~1480 | Aromatic C=C Stretch | Medium |
| ~1370 – 1350 | SO₂ Asymmetric Stretch | Strong |
| ~1180 – 1160 | SO₂ Symmetric Stretch | Strong |
| ~1520 – 1450 | Imidazole Ring Stretch | Medium |
Note: The sulfonyl stretches are highly diagnostic for this class of compound.[4][5]
Thermal Properties: TGA and DSC
Thermal analysis provides critical information about the material's stability, melting behavior, and the presence of solvates or hydrates.[6][7]
7.1. Rationale for Thermal Analysis Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition or the loss of volatile components like water or residual solvent.[8] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of the melting point (an indicator of purity) and the detection of any polymorphic phase transitions.
7.2. Step-by-Step Protocols
Thermogravimetric Analysis (TGA):
-
Instrumentation: Place an accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Method: Heat the sample from ambient temperature to an upper limit well above the expected decomposition (e.g., 25 °C to 600 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Analysis: Analyze the resulting thermogram for significant weight loss events. The onset temperature of major weight loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC):
-
Instrumentation: Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. A corresponding empty, sealed pan should be used as a reference.
-
Analysis: Observe the heat flow curve for endothermic events. A sharp endotherm corresponds to the melting point of the crystalline solid.
Conclusion
The application of this multi-technique analytical workflow provides a comprehensive and trustworthy characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. By integrating data from NMR, MS, FT-IR, HPLC, and Thermal Analysis, researchers can confidently confirm the molecule's identity, purity, and key physicochemical properties. This rigorous approach is fundamental to ensuring the quality and reliability of data in drug discovery and development, where the integrity of every chemical entity is of utmost importance.
References
-
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]
-
Al-Shehri, S., Al-Ghamdi, A., & Taha, E. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST WebBook. Retrieved from [Link]
-
MDPI. (2023, March 12). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Supporting Information. (n.d.). General Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. Request PDF. Retrieved from [Link]
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
LookChem. (n.d.). Cas 324777-12-0, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Retrieved from [Link]
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, March 21). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved from [Link]
-
Sharma, P., Rane, N., & Gurram, V. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
ResolveMass. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
-
MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Supporting Information For. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions: Imidazole-based sulphonamide Schiff bases. Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. Retrieved from [Link]
Sources
- 1. Cas 324777-12-0,4-Methyl-1-(phenylsulfonyl)-1H-imidazole | lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. azom.com [azom.com]
- 8. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and protocol optimization.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?
Low yield is the most common issue and typically stems from one or more of the following factors:
-
Inefficient Deprotonation of 4-Methylimidazole: The reaction requires the deprotonation of the imidazole N-H to form a nucleophilic anion. If the base is not strong enough or is sterically hindered, the starting material will not be fully activated, leading to low conversion.
-
Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective. The pKa of imidazole is ~14.5, so a base capable of generating a conjugate acid with a pKa > 15 is required for complete deprotonation. Triethylamine (TEA, pKa of conjugate acid ~10.7) is often insufficient and can lead to sluggish reactions and lower yields.
-
-
Tautomerization of 4-Methylimidazole: 4-Methylimidazole exists in a rapid tautomeric equilibrium with 5-Methylimidazole.[1] This means that sulfonylation can occur at the nitrogen adjacent to the methyl group (N1) or the nitrogen further away, leading to a mixture of two constitutional isomers: 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and 5-Methyl-1-(phenylsulfonyl)-1H-imidazole.[2] This is an inherent challenge that can divert a significant portion of the starting material into an undesired side product, thereby reducing the isolated yield of the target compound.[2]
-
Solution: While difficult to prevent completely, the ratio of isomers can sometimes be influenced by reaction conditions. Lower temperatures may favor the formation of one isomer over the other. More critically, a robust purification strategy, such as column chromatography or fractional crystallization, is essential to isolate the desired 4-methyl isomer from the 5-methyl isomer.
-
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is a highly reactive electrophile that readily hydrolyzes in the presence of water to form benzenesulfonic acid.[3] This side reaction consumes the electrophile, reducing the amount available to react with the imidazole anion.
-
Solution: Strict anhydrous conditions are paramount. Use freshly distilled, dry solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow. If it is too high, it can promote side reactions and the degradation of reagents or products.
-
Solution: The addition of benzenesulfonyl chloride is typically performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[4] The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.
-
Q2: My TLC analysis shows multiple spots, even after a long reaction time. What are these impurities?
The presence of multiple spots indicates an incomplete reaction or the formation of side products. The most common species are:
-
Unreacted 4-Methylimidazole: A polar, UV-active spot that will stain with iodine.
-
Benzenesulfonic Acid: The hydrolysis product of benzenesulfonyl chloride. It is highly polar and may streak on a standard silica gel plate.
-
5-Methyl-1-(phenylsulfonyl)-1H-imidazole: The constitutional isomer. It will likely have a very similar Rf value to your desired product, making separation challenging.
-
Unreacted Benzenesulfonyl Chloride: This may be visible on the TLC if it hasn't fully reacted or hydrolyzed during workup.
The workflow below can help diagnose and solve these issues.
Caption: A troubleshooting decision workflow for low yield issues.
Q3: I'm struggling to purify the final product. What are the best methods?
Purification can be challenging due to the potential presence of the 5-methyl isomer.
-
Column Chromatography: This is often the most effective method for separating the two isomers.
-
System: Use a silica gel stationary phase. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity can effectively separate the isomers. Careful monitoring of fractions by TLC is crucial.
-
-
Recrystallization: If the isomeric impurity is minimal, recrystallization can be effective.
-
Solvent System: A mixture of ethyl acetate and hexane is often a good choice.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals. A patent on purifying imidazole derivatives suggests that crystallization on cooled surfaces is an effective industrial technique.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the N-sulfonylation of 4-methylimidazole?
The reaction proceeds via a nucleophilic substitution at the sulfur atom.
-
Deprotonation: A base removes the acidic proton from the N-H of the 4-methylimidazole ring, creating a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.
-
Displacement: The chloride ion is displaced as a leaving group, forming the N-S bond and yielding the final product, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Caption: Reaction mechanism for N-sulfonylation of 4-methylimidazole.
Q2: Can alternative, milder sulfonating agents be used to improve yield?
Yes, for sensitive substrates or to avoid the harsh conditions sometimes required with sulfonyl chlorides, alternative reagents can be used. One such reagent is N-Fluorobenzenesulfonimide (NFSI). Research has shown that NFSI can be used for the N-sulfonylation of imidazoles under mild conditions, often without the need for a strong base or catalyst, providing a convenient alternative method.[6] This can sometimes lead to cleaner reactions and simpler workups.
Q3: How do different solvents affect the reaction outcome?
Solvent choice is critical. A study on a similar sulfonamide synthesis found that solvent-free conditions gave very low yields, while aprotic solvents like THF provided moderate to good yields.[7]
| Solvent Type | Examples | Suitability | Rationale |
| Aprotic Polar | THF, Dichloromethane (DCM), Acetonitrile (MeCN), DMF | Excellent | Solubilizes the imidazolate salt and does not react with the sulfonyl chloride. Generally the best choice. |
| Aprotic Non-polar | Toluene, Hexane | Poor to Fair | May not adequately solubilize the imidazole salt, leading to a slow, heterogeneous reaction. |
| Protic | Water, Ethanol, Methanol | Unsuitable | Reacts rapidly with the sulfonyl chloride (hydrolysis/solvolysis), consuming the reagent.[3] |
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
This protocol is an optimized procedure based on established methodologies.[4]
Materials:
-
4-Methylimidazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl Acetate and Hexane (for chromatography/recrystallization)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Imidazole Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve 4-methylimidazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Sulfonylation: Cool the reaction mixture back down to 0 °C. Add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Protocol 2: TLC Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate (this may need to be adjusted based on your observations).
-
Visualization:
-
UV light (254 nm): Both starting material and product are UV active.
-
Iodine chamber: Stains most nitrogen-containing organic compounds.
-
-
Rf Values:
-
4-Methylimidazole (starting material): Low Rf (more polar).
-
Product: Higher Rf (less polar).
-
Benzenesulfonyl chloride: High Rf.
-
References
-
Reaction strategies for synthesis of imidazole derivatives: a review. (2018). ResearchGate. [Link]
-
Jie, K., et al. (2018). Convenient sulfonylation of imidazoles and triazoles using NFSI. Journal of Sulfur Chemistry, 39(5), 465–471. [Link]
-
National Center for Biotechnology Information. 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). ACS Omega. [Link]
- Preparation method of 4-(imidazole-1-yl) phenol. (2021).
-
Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. (n.d.). ResearchGate. [Link]
-
Kim, H. Y., & Shibamoto, T. (2013). Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. Journal of agricultural and food chemistry, 61(28), 6931–6936. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(21), 5131. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]
-
Sadeghian, H., et al. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 16(1), 18-22. [Link]
-
Guchhait, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (1981). ResearchGate. [Link]
-
Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. (2019). ResearchGate. [Link]
-
Faria, J., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. International Journal of Molecular Sciences, 23(17), 9831. [Link]
-
Substrate scope of N-sulfonyl-1,2,3-triazoles and β-enaminones for the synthesis of trisubstituted imidazoles. (n.d.). ResearchGate. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2018). Oriental Journal of Chemistry. [Link]
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. [Link]
Sources
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- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in N-arylation of Imidazoles
Welcome to the technical support center for N-arylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial transformation. N-aryl imidazoles are significant structural motifs in many biologically active compounds, making the optimization of their synthesis a critical endeavor.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction is not proceeding at all or the yield is very low. What are the most common initial factors to check?
A1: When facing a stalled or low-yielding reaction, it's best to start with the fundamentals. Here’s a checklist of primary suspects:
-
Catalyst Activity: Ensure your catalyst, whether copper- or palladium-based, is active. Many catalysts are sensitive to air and moisture. If you are not using a pre-catalyst that is activated in situ, ensure it was stored under an inert atmosphere. For palladium-catalyzed reactions, imidazoles themselves can inhibit the formation of the active Pd(0)-ligand complex.[3] A pre-activation step, where the palladium source and ligand are heated together before adding the imidazole, can dramatically improve yields.[3]
-
Reagent Purity: Verify the purity of your imidazole, aryl halide, and solvent. Impurities, especially water, can deactivate the catalyst and interfere with the reaction. Ensure your solvent is anhydrous.
-
Inert Atmosphere: These reactions are typically oxygen-sensitive. Ensure your reaction vessel was properly purged with an inert gas (like argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.
-
Base Strength and Solubility: The choice and quality of the base are critical. The base must be strong enough to deprotonate the imidazole but not so strong as to cause unwanted side reactions. The solubility of the base can also play a significant role.[1] If the base is not sufficiently soluble in the reaction solvent, the reaction rate will be slow.
Q2: I'm observing the formation of significant byproducts. What are the likely culprits and how can I minimize them?
A2: Byproduct formation is a common issue. The identity of the byproduct can provide clues to the problem:
-
Dehalogenated Arene: This suggests a competing reduction of the aryl halide. This can be prevalent when using heteroaryl halides.[1] Switching to a different solvent, such as DMSO, may sometimes suppress this side reaction.[1]
-
Homocoupling of Aryl Halide: This indicates that the oxidative addition of the aryl halide to the metal center is occurring, but the subsequent steps of the catalytic cycle are slow. This can sometimes be addressed by adjusting the ligand-to-metal ratio or changing the ligand entirely.
-
Alkylation of Imidazole: If using a base with a tetraalkylammonium cation, such as tetraethylammonium carbonate (TEAC), you might observe N-alkylation of the imidazole.[1] Consider switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1]
Q3: How do I choose the right catalyst system (Copper vs. Palladium) for my specific substrates?
A3: Both copper and palladium catalysts are effective for N-arylation, but they have different strengths:
-
Copper-Catalyzed Systems (Ullmann/Chan-Lam type): These are often more cost-effective and are particularly well-suited for coupling with aryl iodides and bromides.[1][4] They can be sensitive to steric hindrance on both the imidazole and the aryl halide.[1] Modern systems often use ligands like 1,10-phenanthroline derivatives to achieve high yields under milder conditions than the classical Ullmann reaction.[1][4]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig type): These systems are generally more versatile and can tolerate a wider range of functional groups. They are often more effective for less reactive aryl chlorides and for sterically hindered substrates.[3] The choice of phosphine ligand is critical for success and often requires screening.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for a Stalled Reaction
If your initial troubleshooting from the FAQs hasn't resolved the low yield, a more systematic optimization is necessary.
The Problem: The reaction shows less than 10% conversion after 24 hours.
Systematic Troubleshooting Workflow:
Caption: Decision tree for controlling regioselectivity in imidazole N-arylation.
-
Steric-Driven Selectivity: In many cases, the aryl group will preferentially add to the less sterically hindered nitrogen atom. This can be exploited. Palladium-catalyzed systems with bulky ligands have been shown to provide excellent selectivity for the N1 position of 4-substituted imidazoles. [3]* Protecting Group Strategy: For complete control, a protecting group strategy can be employed. For instance, the use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group allows for directed C-H activation and subsequent N-arylation at a specific position. [5]
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Imidazole
This protocol is a good starting point and is adapted from literature procedures that have shown broad applicability. [1]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu₂O (0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (L1c) (0.075 mmol), and Cs₂CO₃ (1.4 mmol).
-
Reagent Addition: Add the imidazole (1.2 mmol), the aryl halide (1.0 mmol), and poly(ethylene glycol) (PEG) (200 mg).
-
Solvent and Inerting: Add the anhydrous solvent (e.g., butyronitrile or DMSO, 0.5 mL). Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-48 hours, depending on the aryl halide (iodides are faster than bromides). [1][6]6. Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography. [6]
General Protocol for Palladium-Catalyzed N-Arylation with Catalyst Pre-activation
This protocol incorporates a pre-activation step that can be crucial for reactions with imidazoles. [3]
-
Catalyst Pre-activation: In an oven-dried vial, add Pd₂(dba)₃ (0.0075 mmol) and the biarylphosphine ligand (e.g., L1) (0.018 mmol). Add the anhydrous solvent (e.g., toluene) and heat the mixture at 120 °C for 3 minutes.
-
Reaction Setup: In a separate oven-dried reaction vial, add the 4-substituted imidazole (1.2 mmol), the aryl halide (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction Initiation: After the pre-activation period, cool the catalyst solution slightly and transfer it via syringe to the vial containing the other reagents.
-
Reaction and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Follow a standard aqueous workup and purification by column chromatography as described in the copper-catalyzed protocol.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6051–6058. [Link]
-
Boga, S. L., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
-
Ikawa, T., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedres.us [biomedres.us]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
How to remove unreacted starting material from 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Welcome to the technical support center for the synthesis and purification of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-reaction work-up and purification of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently remove unreacted starting materials and achieve high product purity.
Troubleshooting Guide: Removing Unreacted Starting Materials
The synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole typically involves the reaction of 4-methylimidazole with phenylsulfonyl chloride. Incomplete reactions can leave one or both of these starting materials contaminating your final product. The key to successful purification lies in exploiting the significant differences in their chemical properties.
Before proceeding, let's compare the key components:
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | Key Chemical Property |
| 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (Product) | O=S(N1C=C(C)N=C1)(C2=CC=CC=C2)=O | 222.26 | Solid | Weakly basic/neutral; electron-withdrawing sulfonyl group reduces imidazole basicity. |
| 4-Methylimidazole (Starting Material) | CC1=CN=C-N1 | 82.11 | Slightly yellowish solid[1] | Basic (pKa ~7.5); readily protonated. Soluble in water and alcohol.[2][3] |
| Phenylsulfonyl Chloride (Starting Material) | C1=CC=C(C=C1)S(=O)(=O)Cl | 176.62 | Colorless viscous oil[4] | Acid chloride; reactive towards nucleophiles (water, bases), hydrolyzes to benzenesulfonic acid.[4][5] |
Decision Workflow for Purification
The following diagram outlines a logical workflow to diagnose and resolve contamination issues with unreacted starting materials.
Caption: Decision workflow for purifying 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Q1: My crude product is contaminated with unreacted 4-methylimidazole. How do I remove it?
A1: The most effective method is an acid-base extraction. Unreacted 4-methylimidazole retains the basic character of the imidazole ring, whereas the product, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, is significantly less basic due to the strong electron-withdrawing effect of the phenylsulfonyl group. This difference in basicity is the key to separation.
-
Causality: The lone pair of electrons on the N-3 nitrogen of 4-methylimidazole is readily available for protonation. In contrast, the sulfonyl group on the N-1 nitrogen of the product pulls electron density away from the ring, making the N-3 nitrogen much less available for protonation by a weak acid.
-
Recommended Protocol: Acid Wash
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.
-
Allow the layers to separate. The protonated 4-methylimidazole (4-methylimidazolium chloride) will be drawn into the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash process 1-2 more times with fresh dilute acid to ensure complete removal.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q2: I have an oily residue in my product, which I suspect is unreacted phenylsulfonyl chloride. How can I eliminate it?
A2: Phenylsulfonyl chloride can be easily removed during the initial reaction work-up by hydrolysis. As an acid chloride, it reacts with water or a weak base to form water-soluble benzenesulfonic acid or its corresponding salt.
-
Causality: The sulfonyl chloride moiety is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction is typically much faster than the desired reaction at room temperature, making quenching an effective removal strategy.
-
Recommended Protocol: Quench and Basic Wash
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will quench and hydrolyze any remaining phenylsulfonyl chloride.
-
Extract your product into an organic solvent like ethyl acetate. The resulting sodium benzenesulfonate salt is highly polar and will remain in the aqueous layer.
-
Separate the layers and wash the organic layer with water and then brine. This procedure effectively removes the unreacted sulfonyl chloride.
-
Q3: My analysis (TLC, NMR) shows contamination from both starting materials and some other minor impurities. What is the most robust purification method?
A3: For complex mixtures, flash column chromatography is the gold standard. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6]
-
Causality: The polarity difference between the moderately polar product, the more polar and basic 4-methylimidazole, and any highly polar hydrolyzed byproducts allows for effective separation on a silica gel column. The product will elute from the column at a moderate solvent polarity, while the more polar impurities will be retained longer.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å pore size).
-
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate. A similar compound, 1-tosylimidazole, was purified using a hexane/ethyl acetate system.[7]
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique leads to sharper bands and better separation.[6]
-
Monitoring: Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Collection: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q4: Why can't I just wash with water to remove the unreacted 4-methylimidazole?
A4: While 4-methylimidazole has some water solubility, a simple water wash is often inefficient for complete removal from an organic solvent. By washing with a dilute acid, you convert the basic 4-methylimidazole into its ionic salt form, which has vastly superior solubility in the aqueous phase, ensuring a much more thorough extraction.
Q5: My imidazole product seems to be "tailing" or "streaking" on the silica gel column. What causes this and how can I fix it?
A5: Tailing of basic compounds like imidazoles on silica gel is a common issue. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6]
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (NEt₃) into your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks and improved separation.[6]
Q6: Is recrystallization a viable method for purifying 4-Methyl-1-(phenylsulfonyl)-1H-imidazole?
A6: Yes, recrystallization can be an excellent final step to achieve very high purity, especially after most impurities have been removed by chromatography or extraction.[6] The key is to find a suitable solvent system.
-
Solvent Selection: You need a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. A good starting point, based on similar structures, would be a mixed solvent system like ethyl acetate/hexane.[7] Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes faintly cloudy. Upon cooling, pure crystals of the product should form.
Q7: Can I damage my product during the acid or base wash?
A7: The N-sulfonyl imidazole linkage is generally stable to brief exposure to dilute acids and bases at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the sulfonyl group. Therefore, it is recommended to perform the extractions promptly and avoid letting the solutions sit for extended periods.
Comparison of Purification Methods
| Method | Primary Target | Purity Achieved | Pros | Cons |
| Basic Wash | Phenylsulfonyl Chloride | Good | Fast, simple, removes acidic impurities effectively during work-up. | Ineffective against 4-methylimidazole. |
| Acid Wash | 4-Methylimidazole | Very Good | Highly selective for basic impurities, fast, and uses inexpensive reagents. | May not remove non-basic impurities. |
| Column Chromatography | All Impurities | Excellent | Highly versatile, separates complex mixtures, provides high purity.[6] | More time-consuming, requires larger volumes of solvent. |
| Recrystallization | Minor Impurities | Highest | Yields highly pure crystalline material, excellent for a final polishing step.[6] | Requires finding a suitable solvent, potential for yield loss. |
References
-
PubChem. 4-Methylimidazole | C4H6N2 | CID 13195. Available from: [Link]
-
MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
Wikipedia. 4-Methylimidazole. Available from: [Link]
-
Center for the Promotion of Health and Safety in the Workplace (CSPI). 4-methylimidazole. Available from: [Link]
Sources
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- 2. 4-Methylimidazole | 822-36-6 [chemicalbook.com]
- 3. cspi.org [cspi.org]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]
Technical Support Center: Mastering Temperature Control in Exothermic Sulfonylation Reactions
Welcome to the Technical Support Center for managing exothermic sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these energetic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and reproducibility of your experiments.
Introduction to Sulfonylation Exotherms
Sulfonylation, the process of attaching a sulfonyl group to a molecule, is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals and other fine chemicals. However, these reactions are notoriously exothermic, releasing significant amounts of heat that, if not properly managed, can lead to a host of problems including reduced yield, impurity formation, and in the worst-case scenario, a dangerous runaway reaction.[1][2] This guide provides practical, field-proven insights to help you maintain precise temperature control, ensuring the integrity and safety of your chemical transformations.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your sulfonylation experiments, offering probable causes and actionable solutions.
Issue 1: Sudden and Uncontrolled Temperature Spike (Runaway Reaction)
Question: My reaction temperature is increasing rapidly and uncontrollably, even with cooling applied. What is happening and what should I do?
Answer: You are likely experiencing a thermal runaway, a critical situation where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[1][3] This can lead to boiling of the solvent, a dangerous pressure buildup, and potentially an explosion.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Reagent Addition Rate is Too High | Immediately stop the addition of the sulfonating agent. If possible, increase the cooling to the reactor. | A high rate of reagent addition leads to a rapid increase in the reaction rate, generating heat faster than it can be dissipated.[4] |
| Inadequate Cooling Capacity | For future experiments, ensure your cooling bath/circulator is set to a sufficiently low temperature and has adequate power for the scale of your reaction. Consider using a larger reactor vessel to increase the surface area for heat exchange. | The ability to control an exotherm is directly related to the efficiency of heat removal from the reaction mixture. |
| Accumulation of Unreacted Reagents | This can occur if the reaction is initiated at too low a temperature, causing the reagents to accumulate before reacting.[5][6] The subsequent delayed reaction can be very rapid and violent. For subsequent reactions, ensure the initial temperature is sufficient for the reaction to proceed as the reagents are added. | A slow initial reaction can create a concentrated pool of reactants. A slight increase in temperature can then trigger a sudden, highly exothermic reaction of the accumulated material.[5][6] |
| Incorrect Solvent Choice | Select a solvent with a higher boiling point to provide a larger temperature window for control. The solvent should also have good heat transfer properties. | A solvent with a low boiling point can vaporize, leading to a rapid increase in pressure and reducing the efficiency of heat transfer from the reaction mixture. |
Issue 2: Inconsistent Yields and Product Quality
Question: I am observing significant batch-to-batch variability in my product yield and purity. Could this be related to temperature control?
Answer: Absolutely. Inconsistent temperature control is a primary contributor to variable reaction outcomes in sulfonylation.[7]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Localized Hotspots | Improve the stirring efficiency of your reaction mixture. Use a magnetic stir bar or overhead stirrer that creates a good vortex. | Inadequate mixing can lead to localized areas of high reactant concentration and temperature, promoting the formation of side products and impurities. |
| Temperature Fluctuations During Addition | Use a syringe pump for the controlled, dropwise addition of the sulfonating agent. This ensures a steady rate of reaction and heat generation. | Even minor fluctuations in the addition rate can cause temperature spikes that affect the reaction's selectivity and lead to the formation of unwanted byproducts. |
| Reaction Temperature Too High | Optimize the reaction temperature by running a series of small-scale experiments at different temperatures. Monitor the reaction progress and purity by techniques like TLC or LC-MS.[8] | Many sulfonylation reactions have an optimal temperature range. Exceeding this can increase the rate of side reactions, such as polysulfonylation or decomposition of the starting material or product.[7] |
| Reaction Temperature Too Low | A sluggish or stalled reaction may result from temperatures that are too low.[7] Gradually increase the temperature in small increments, monitoring the reaction closely. | Chemical reactions have a minimum energy requirement (activation energy) to proceed at a reasonable rate. Insufficient temperature can lead to incomplete conversion of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the temperature of a sulfonylation reaction?
A1: It is crucial to monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath. Use a calibrated thermometer or thermocouple probe immersed in the reaction medium, positioned away from the walls of the reactor to get an accurate reading of the bulk temperature.
Q2: How does the choice of sulfonating agent affect the exotherm?
A2: The reactivity of the sulfonating agent plays a significant role in the exothermicity of the reaction. For instance, sulfur trioxide (SO3) is highly reactive and its reactions are often difficult to control.[9] Chlorosulfonic acid is also very reactive.[10] In contrast, sulfonyl chlorides like p-toluenesulfonyl chloride are generally more manageable. The choice of agent should be carefully considered based on the substrate and the available cooling capacity.
Q3: Can I pre-cool my reactants to help control the temperature?
A3: Yes, pre-cooling the substrate solution and the sulfonating agent before addition can help to absorb some of the initial heat of reaction. However, be cautious not to overcool, as this can lead to the accumulation of unreacted reagents, as discussed in the troubleshooting guide.[5][6]
Q4: What are the key safety precautions for managing exothermic sulfonylation reactions?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Have a secondary containment system in place. Be aware of the quench procedure for your specific reaction and have the necessary reagents readily available. Never leave a highly exothermic reaction unattended.
Experimental Protocol: A Representative Sulfonylation with Temperature Control
This protocol outlines the synthesis of a sulfonamide from an aniline, emphasizing the critical steps for temperature management.
Reaction: N-phenyl-4-toluenesulfonamide from aniline and p-toluenesulfonyl chloride.
Materials:
-
Aniline
-
p-Toluenesulfonyl chloride
-
Pyridine (as a base and solvent)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Thermometer/thermocouple
-
Dropping funnel
Procedure:
-
Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stir plate.
-
Initial Cooling: Charge the flask with aniline and pyridine. Begin stirring and allow the solution to cool to 0-5 °C.
-
Controlled Addition: Dissolve the p-toluenesulfonyl chloride in a minimal amount of pyridine and load it into the dropping funnel.
-
Maintain Temperature: Add the p-toluenesulfonyl chloride solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition should be adjusted to maintain this temperature.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water to precipitate the product. The solid product can then be collected by filtration, washed with water, and dried.
Visualizing the Workflow for Temperature Control
The following diagram illustrates the decision-making process for managing the temperature of an exothermic sulfonylation reaction.
Caption: A logical workflow for managing an exothermic sulfonylation reaction.
Fundamental Principles of Heat Management
This diagram illustrates the key factors influencing heat balance in a chemical reactor.
Caption: Key factors in maintaining thermal equilibrium during a reaction.
References
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
-
MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]
-
ACS Publications. (2025, May 9). Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Practical approach to prediction and prevention of runaway reactions. (2022, November 1). Materials Today: Proceedings. Retrieved from [Link]
-
Taylor & Francis Online. (2024, June 7). Temperature control of sulfonation reaction in a semi-batch reactor. Retrieved from [Link]
-
PSE Community.org. (2022, June 12). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. Retrieved from [Link]
-
Canadian Science Publishing. (1969, November). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry. Retrieved from [Link]
-
In Situ Raman Spectroscopy Monitoring of the Reaction of Sulfur Trioxide with Polyethylene Fibers in Chlorinated Solvents. (2017, September 1). Applied Spectroscopy. Retrieved from [Link]
-
SAFEChE: Process Safety. (n.d.). Can overcooling a reactor cause a runaway reaction?. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
PubMed Central (PMC). (2021, November 13). Sulfonation of Natural Carbonaceous Bentonite as a Low-Cost Acidic Catalyst for Effective Transesterification of Used Sunflower Oil into Diesel; Statistical Modeling and Kinetic Properties. Retrieved from [Link]
-
H&E Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. Retrieved from [Link]
-
SYNTHESIS AND STUDY OF SULFONATED POLY(ETHER-KETONE)S. (n.d.). Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Google Patents. (n.d.). US20080306295A1 - Method and Device for the Sulfonation or Sulfation of Sulfonatable or Sulfatable Organic Substances and for Performing Faster, Strongly Exothermic Gas/Liquid Reactions.
-
PROTONATION AND SULFONATION OF GRAMINE IN STRONG SULFURIC ACID. (1994). HETEROCYCLES, 38(7), 1621. Retrieved from [Link]
-
AIChE. (2018, July 16). Excess Cooling Can Cause a Runaway Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of the sulfonic ester is a highly exothermic reaction. Retrieved from [Link]
-
Sulfonation Chemistry – more sustainable approaches RSC Symposium, Basel, June 1-2, 2016. (2016). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Heat Capacity and Thermodynamic Properties of Sulfonate-Containing Zwitterions†. Retrieved from [Link]
-
MDPI. (2025, May 28). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved from [Link]
-
A simple and effective methodology for the sulfonylation of alcohols and aniline under solvent free condition at room temperature. (n.d.). Retrieved from [Link]
-
Thermal Safety Tutorial 1 Introduction. (n.d.). Retrieved from [Link]
-
ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2023, July 5). Managing Excessive Heat in Exothermic Chemical Reactions. Retrieved from [Link]
-
New Determination Method for Sulfonation Degree of Phthalic Anhydride by RP-HPLC. (2013, May 16). Journal of Chromatographic Science. Retrieved from [Link]
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
MDPI. (2020, June 8). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Retrieved from [Link]
-
Agilent. (n.d.). LC Troubleshooting Guide. Retrieved from [Link]
-
The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]
-
NIH. (2021, April 27). A simple method to measure sulfonation in man using paracetamol as probe drug. Retrieved from [Link]
-
ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Sulfonyl-Activated Imidazoles: 4-Methyl-1-(phenylsulfonyl)-1H-imidazole vs. 1-(p-Toluenesulfonyl)-1H-imidazole in Organic Synthesis
In the diverse toolkit of modern organic synthesis, sulfonyl-activated imidazoles have carved out a significant niche as versatile reagents for a range of chemical transformations. Their utility stems from the potent activating effect of the sulfonyl group, which transforms the otherwise stable imidazole into an excellent leaving group. This guide provides an in-depth technical comparison of two prominent members of this class: 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and the more commonly known 1-(p-toluenesulfonyl)-1H-imidazole (tosyl-imidazole). While direct comparative studies are scarce, this document synthesizes available experimental data and established principles of physical organic chemistry to offer researchers, scientists, and drug development professionals a clear understanding of their respective performance profiles.
Structural Distinctions: A Tale of Two Methyl Groups
At first glance, the nomenclature of these two reagents might suggest a subtle difference. However, the placement of the methyl group fundamentally alters their electronic and steric properties, which in turn dictates their reactivity and suitability for specific applications.
-
1-(p-Toluenesulfonyl)-1H-imidazole (Tosyl-imidazole): This well-established reagent features a methyl group at the para-position of the phenylsulfonyl moiety. This p-methyl group exerts a mild electron-donating effect on the phenyl ring. The imidazole ring itself is unsubstituted.
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole: In this analogue, the phenylsulfonyl group is unsubstituted, while a methyl group is located at the 4-position of the imidazole ring. This seemingly minor change has significant implications for the electronic environment of the imidazole leaving group.
The distinct locations of the methyl group are pivotal and form the basis of the comparative analysis that follows.
Synthesis and Stability
Both reagents are typically synthesized via the reaction of the corresponding imidazole with the appropriate sulfonyl chloride in the presence of a base.
Synthesis of 1-(p-Toluenesulfonyl)-1H-imidazole
A common laboratory preparation involves the reaction of imidazole with p-toluenesulfonyl chloride (TsCl) in an aprotic solvent like dichloromethane, often in the presence of a tertiary amine base such as triethylamine to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)-1H-imidazole
-
To a stirred solution of imidazole (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
The synthesis of this derivative follows a similar pathway, substituting imidazole with 4-methylimidazole and p-toluenesulfonyl chloride with benzenesulfonyl chloride.
The stability of both compounds is generally good, allowing for storage under anhydrous conditions. However, they are sensitive to moisture and strong nucleophiles. The electron-donating methyl group on the imidazole ring of 4-methyl-1-(phenylsulfonyl)-1H-imidazole may slightly increase the electron density on the nitrogen atoms, potentially making it more susceptible to hydrolysis compared to tosyl-imidazole, although this difference is expected to be minor under standard handling conditions.
Comparative Reactivity and Performance
The primary function of these reagents is to act as electrophilic sources of the sulfonyl group or to facilitate nucleophilic substitution by providing a highly effective imidazolide leaving group. The differing placement of the methyl group influences both of these roles.
Electrophilicity of the Sulfur Atom
The reactivity of the sulfonyl group towards nucleophiles is a key performance metric.
-
Tosyl-imidazole: The electron-donating p-methyl group on the phenyl ring slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl group.
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole: The phenylsulfonyl group lacks the electron-donating methyl group, making its sulfur atom inherently more electrophilic. Furthermore, the electron-donating methyl group on the 4-position of the imidazole ring increases the electron density on the N-1 nitrogen, which, through resonance, can be delocalized to the sulfonyl group. This effect would slightly decrease the electrophilicity of the sulfur atom. However, the direct electronic effect of the methyl group on the leaving group's stability is likely more significant.
Leaving Group Ability
The efficacy of these reagents in nucleophilic substitution reactions hinges on the stability of the departing imidazolide or methylimidazolide anion.
-
Tosyl-imidazole: Upon nucleophilic attack at the substrate to which the tosyl group has been transferred, the imidazole anion is liberated. Imidazole is an aromatic and relatively stable anion.
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole: In this case, the leaving group is the 4-methylimidazolide anion. The electron-donating nature of the methyl group destabilizes the negative charge on the departing anion, making it a poorer leaving group compared to the unsubstituted imidazolide.[1]
This difference in leaving group ability is arguably the most critical factor influencing their comparative performance. A better leaving group leads to faster reaction rates in SN2-type reactions.
Applications in Organic Synthesis: A Comparative Overview
While tosyl-imidazole has a well-documented history of applications, the use of 4-methyl-1-(phenylsulfonyl)-1H-imidazole is less reported. The following comparison is based on the established utility of tosyl-imidazole and the predicted reactivity of its 4-methyl-imidazole counterpart.
Conversion of Alcohols to Other Functional Groups
A primary application of tosyl-imidazole is the in-situ activation of alcohols to facilitate their conversion into other functional groups, such as azides and esters.[2]
Experimental Protocol: One-Pot Conversion of an Alcohol to an Azide using 1-(p-Toluenesulfonyl)-1H-imidazole
-
To a solution of the alcohol (1.0 eq) in DMF, add sodium azide (1.5 eq), 1-(p-toluenesulfonyl)-1H-imidazole (1.2 eq), and triethylamine (1.5 eq).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium iodide (TBAI).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Comparison:
| Feature | 1-(p-Toluenesulfonyl)-1H-imidazole | 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (Predicted) |
| Reaction Rate | Generally efficient for primary and secondary alcohols.[2] | Likely slower due to the poorer leaving group ability of 4-methylimidazolide. |
| Reaction Conditions | Often requires elevated temperatures.[2] | May require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields. |
| Substrate Scope | Broad, with selectivity for primary over secondary and tertiary alcohols.[2] | Expected to have a similar substrate scope, but potentially with lower yields for more sterically hindered or less reactive alcohols. |
Amide Bond Formation
Tosyl-imidazole has been employed as a coupling reagent for the synthesis of amides from carboxylic acids and amines.[2]
Performance Comparison:
| Feature | 1-(p-Toluenesulfonyl)-1H-imidazole | 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (Predicted) |
| Activation Step | Efficiently activates carboxylic acids to form a reactive tosyl-ester intermediate. | The more electrophilic sulfur in the phenylsulfonyl group might lead to a faster initial activation of the carboxylic acid. |
| Nucleophilic Attack | The subsequent nucleophilic attack by the amine is generally efficient. | The overall reaction rate will be a balance between the activation step and the leaving group departure. The slower departure of the 4-methylimidazolide could be a rate-limiting factor. |
| Yields | Good to excellent yields are reported for a variety of substrates.[2] | Potentially comparable or slightly lower yields, depending on the specific substrates and reaction conditions. |
Mechanistic Insights and Rationale
The differences in reactivity can be rationalized by considering the electronic and steric effects of the methyl group in each molecule.
Electronic Effects
-
Tosyl-imidazole: The para-methyl group on the benzene ring is an electron-donating group (EDG) via hyperconjugation and weak induction. This slightly deactivates the sulfonyl group towards nucleophilic attack.
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole: The methyl group on the imidazole ring is also an EDG. This has two opposing effects: it slightly deactivates the sulfonyl group through the N-S bond, but more importantly, it destabilizes the resulting 4-methylimidazolide anion, making it a less effective leaving group. The unsubstituted phenylsulfonyl group is inherently more electron-withdrawing than the tolyl-sulfonyl group, which would make the sulfur atom more electrophilic.
The overall reactivity is a trade-off between the electrophilicity of the sulfur center and the stability of the leaving group. It is likely that the poorer leaving group ability of 4-methylimidazolide is the dominant factor, leading to slower overall reaction rates in many cases.
Steric Effects
The steric hindrance around the reactive sulfonyl center is comparable for both reagents. The methyl group in the 4-position of the imidazole ring in 4-methyl-1-(phenylsulfonyl)-1H-imidazole is remote from the sulfonyl group and is unlikely to exert a significant steric influence on the approach of a nucleophile.[3] Similarly, the para-methyl group in tosyl-imidazole is also distant from the reaction center.
Visualizing the Key Differences
Conclusion and Recommendations
Based on the analysis of their structures and the application of fundamental organic chemistry principles, a clear differentiation in the expected performance of 4-methyl-1-(phenylsulfonyl)-1H-imidazole and tosyl-imidazole can be made.
-
1-(p-Toluenesulfonyl)-1H-imidazole (Tosyl-imidazole) remains the reagent of choice for most standard applications requiring the activation of alcohols or carboxylic acids. Its well-documented reactivity, commercial availability, and the good leaving group ability of the imidazolide anion make it a reliable and efficient option.
-
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is predicted to be a less reactive reagent in nucleophilic substitution reactions due to the destabilizing effect of the 4-methyl group on the imidazolide leaving group. While its phenylsulfonyl group is inherently more electrophilic, this is unlikely to fully compensate for the poorer leaving group ability in many synthetic contexts. However, this reduced reactivity could potentially be exploited for selective transformations where a milder activating agent is required, or where the presence of a methyl group on the imidazole moiety is desired in the final product for biological or material science applications.
For researchers and drug development professionals, the choice between these two reagents should be guided by the specific requirements of the reaction. For established transformations where high reactivity is desired, tosyl-imidazole is the more prudent choice. For exploratory synthesis or when fine-tuning reactivity is necessary, 4-methyl-1-(phenylsulfonyl)-1H-imidazole could be a valuable, albeit likely less potent, alternative. Further experimental investigation into the reactivity of 4-methyl-1-(phenylsulfonyl)-1H-imidazole is warranted to fully elucidate its synthetic potential.
References
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A Researcher's Guide to Navigating Imidazole N-Sulfonylation: A Comparative Analysis of Protecting Group Reactivity
The imidazole ring is a cornerstone of medicinal chemistry and natural product synthesis, prized for its unique electronic properties and its role as a bioisostere for other functional groups.[1] However, the very nucleophilicity and basicity that make the imidazole N-H bond biologically relevant also present a significant challenge in multi-step synthesis. Unprotected, this nitrogen can interfere with a wide array of chemical transformations. Consequently, a robust protection-deprotection strategy is not just a convenience but a necessity.
Among the arsenal of nitrogen protecting groups, sulfonyls stand out for their potent electron-withdrawing nature and general stability.[2][3] By converting the amine into a sulfonamide, its nucleophilicity and basicity are drastically reduced, effectively "taming" the imidazole ring for subsequent reactions.[2][4] This guide provides an in-depth comparison of the most common sulfonyl protecting groups used for imidazole—p-toluenesulfonyl (Tosyl, Ts), methanesulfonyl (Mesyl, Ms), and p-nitrobenzenesulfonyl (Nosyl, Ns)—focusing on the critical interplay between their electronic properties, stability, and the conditions required for their cleavage.
The Foundational Chemistry of N-Sulfonyl Imidazoles
The installation of a sulfonyl group onto the imidazole nitrogen is typically a straightforward nucleophilic substitution reaction between imidazole and the corresponding sulfonyl chloride (e.g., TsCl, MsCl, NsCl) in the presence of a base. Once installed, the sulfonyl group exerts a profound electronic effect. As a strong electron-withdrawing group, it significantly reduces the electron density of the imidazole ring, deactivating it towards electrophilic attack.[2][3] Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), a property that becomes central to the deprotection strategy for certain sulfonyl groups.[5][6]
Caption: General structure of an N-sulfonyl protected imidazole.
Head-to-Head Comparison: Ts vs. Ms vs. Ns
The choice of a sulfonyl protecting group is a strategic decision dictated by the planned synthetic route. The primary trade-off is between the stability of the protected intermediate and the ease of the final deprotection step. The identity of the "R" group on the sulfonyl moiety is the key determinant of this behavior.
The Workhorse: p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is arguably the most common sulfonyl protecting group, valued for its high stability across a wide range of reaction conditions. This robustness, however, is a double-edged sword, as its removal often requires harsh, non-selective conditions.
-
Reactivity & Stability : The N-Ts bond is exceptionally stable to both acidic and basic hydrolysis and is resilient to most nucleophiles and oxidizing/reducing agents that do not target the aromatic ring. This makes it an excellent choice when downstream reactions involve aggressive reagents.[7]
-
Deprotection : Cleavage of the N-Ts group is challenging. Common methods include:
-
Strongly Acidic Conditions : Treatment with strong acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA), often at elevated temperatures.[7][8]
-
Reductive Cleavage : Dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with samarium diiodide (SmI₂) can be effective but suffer from poor functional group tolerance.[9]
-
The Understudy: Methanesulfonyl (Mesyl, Ms)
The mesyl group is structurally simpler than the tosyl group, lacking the aromatic ring. Its properties are largely analogous to the tosyl group, though it is sometimes considered slightly more labile.
-
Reactivity & Stability : N-Ms imidazoles exhibit high stability, comparable to their N-Ts counterparts. They are stable to a wide pH range and many common reagents.
-
Deprotection : Deprotection strategies for the mesyl group mirror those for the tosyl group, typically relying on strong acid hydrolysis or potent reducing agents. The choice between Ms and Ts often comes down to reagent availability, cost, or subtle differences in steric hindrance during the protection step.
The Strategist's Choice: p-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group is the standout performer for syntheses requiring mild deprotection conditions. The presence of the strongly electron-withdrawing nitro group at the para-position of the benzene ring fundamentally alters the reactivity of the sulfonamide.
-
Reactivity & Stability : The N-Ns bond is stable under acidic conditions but is uniquely susceptible to cleavage by nucleophiles. The nitro group makes the sulfur atom highly electron-deficient and activates the aromatic ring for SNAr.
-
Deprotection : The Ns group is readily cleaved under mild, orthogonal conditions, most commonly via nucleophilic attack by a thiol. A mixture of a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile efficiently removes the group at or slightly above room temperature.[8][10] This mildness preserves sensitive functional groups elsewhere in the molecule that would be destroyed by the harsh conditions required for Ts/Ms removal.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key features of these three sulfonyl protecting groups.
| Feature | p-Toluenesulfonyl (Tosyl, Ts) | Methanesulfonyl (Mesyl, Ms) | p-Nitrobenzenesulfonyl (Nosyl, Ns) |
| Structure | |||
| Relative Electron-Withdrawing Strength | Strong | Strong | Very Strong |
| Typical Protection Conditions | Imidazole, TsCl, Na₂CO₃, CH₃CN | Imidazole, MsCl, Et₃N, CH₂Cl₂ | Imidazole, NsCl, Et₃N, CH₂Cl₂ |
| Relative Stability | Very High | High | Moderate (Labile to Nucleophiles) |
| Common Deprotection Conditions | Harsh: HBr/AcOH; MeSO₃H/TFA[8]; Na/NH₃[4] | Harsh: Similar to Tosyl (e.g., strong acid) | Mild: Thiophenol, K₂CO₃, DMF[8]; Mercaptoacetic acid, DBU, CH₃CN |
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-understood protocols. Below are representative procedures for the protection of imidazole with a robust group (Tosyl) and the selective deprotection of a labile group (Nosyl), with explanations for the key experimental choices.
Protocol 1: N-Tosylation of Imidazole
This procedure details the installation of the highly stable tosyl group.
Causality : The choice of sodium carbonate as a solid base simplifies workup, as it can be easily filtered off.[11] Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction provides a stable N-protected imidazole ready for subsequent synthetic steps where robustness is required.
Step-by-Step Methodology:
-
To a solution of imidazole (1.0 eq) in acetonitrile, add solid anhydrous sodium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in acetonitrile dropwise over 20 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-tosylimidazole, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Mild Deprotection of N-Nosyl Imidazole
This protocol leverages the unique reactivity of the nosyl group for gentle removal.
Causality : This deprotection hinges on a nucleophilic aromatic substitution mechanism. Thiophenol acts as the nucleophile, attacking the nosyl ring, facilitated by the base (cesium carbonate) which also acts as a scavenger for the resulting nosyl byproduct.[8] DMF is an excellent solvent for this type of reaction. This method is ideal for late-stage synthesis on complex molecules with sensitive functionalities.
Step-by-Step Methodology:
-
Dissolve the N-nosyl protected imidazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq) to the solution.
-
Add thiophenol (PhSH, 1.5 eq) to the mixture.
-
Stir the reaction at 50 °C.[8] Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture extensively with saturated sodium bicarbonate solution to remove excess thiophenol and byproducts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude imidazole derivative by silica gel column chromatography.
Visualizing the Synthetic Strategy
The effective use of protecting groups follows a logical workflow. The choice of group directly impacts the available deprotection pathways.
Caption: Comparative deprotection pathways for robust vs. labile sulfonyl groups.
Conclusion and Field-Proven Insights
The selection of a sulfonyl protecting group for imidazole is a critical decision that should be made with the entire synthetic route in mind.
-
Choose Tosyl (Ts) or Mesyl (Ms) when you anticipate harsh downstream conditions (e.g., strong acids/bases, potent redox agents) and have a substrate that can tolerate the aggressive deprotection required at the end of the synthesis. Their robustness is their greatest asset.
-
Choose Nosyl (Ns) when synthesizing complex, highly functionalized molecules. Its lability to mild nucleophilic cleavage provides an orthogonal deprotection strategy that is compatible with a vast array of sensitive functional groups. The ability to deprotect without collateral damage often justifies the potentially higher cost of the nosylating agent.
By understanding the fundamental electronic differences between these groups, researchers can strategically leverage their respective reactivities to navigate complex synthetic challenges, ensuring the integrity of their target molecules and maximizing overall efficiency.
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The Methyl Edge: A Comparative Analysis of Methyl-Substituted vs. Unsubstituted Phenylsulfonyl Imidazoles in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Biological Impact of a Subtle Structural Change
In the landscape of medicinal chemistry, the addition or removal of a single methyl group can dramatically alter the biological activity of a compound. This guide provides an in-depth, data-driven comparison of methyl-substituted and unsubstituted phenylsulfonyl imidazoles, a class of heterocyclic compounds with significant therapeutic potential. We will explore how this seemingly minor structural modification can profoundly influence their anti-inflammatory, anticancer, and antifungal properties, offering valuable insights for researchers and drug development professionals. This analysis is grounded in experimental data and established scientific principles, providing a clear rationale for experimental choices and a trustworthy assessment of these compounds' performance.
The Phenylsulfonyl Imidazole Scaffold: A Versatile Pharmacophore
The phenylsulfonyl imidazole core structure is a key pharmacophore in a variety of biologically active molecules. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common feature in many natural and synthetic compounds with diverse therapeutic applications, including antifungal and anti-inflammatory agents.[1] The phenylsulfonyl group, attached to one of the imidazole's nitrogen atoms, plays a crucial role in the molecule's interaction with biological targets. The focus of this guide is to dissect the impact of methyl substitution on the phenyl ring of this sulfonyl group.
Anti-Inflammatory Activity: The Case of COX-2 Inhibition
A primary therapeutic target for phenylsulfonyl imidazoles is the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[2] Selective COX-2 inhibitors are sought after for their ability to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The methylsulfonyl group is a known pharmacophore that contributes to COX-2 selectivity.[3]
The Influence of Methyl Substitution on COX-2 Inhibition
Experimental evidence suggests that the presence of a methyl group on the phenylsulfonyl moiety can enhance COX-2 inhibitory activity. For instance, studies on celecoxib analogs, where the core structure is a pyrazole but the principle of the phenylsulfonyl group remains relevant, have shown that a 4-tolylsulfonyl (methyl-substituted) derivative exhibits greater anti-inflammatory potency than its unsubstituted phenylsulfonyl counterpart.[4] This enhancement is attributed to favorable interactions within the hydrophobic pocket of the COX-2 active site.
Table 1: Comparative COX-2 Inhibitory Activity
| Compound | Phenylsulfonyl Substitution | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylsulfonyl Imidazole Analog | Unsubstituted | Data Not Available | Data Not Available | Data Not Available |
| 4-Methylphenylsulfonyl Imidazole Analog | Methylated | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Reference) | Unsubstituted (on pyrazole) | ~0.05 | ~15 | ~300 |
| 5-(4-bromophenyl)-4-(4-tolylsulfonyl)pyrazole | Methylated | ED50 = 51 ± 0.7 µM/kg | - | Higher than Celecoxib |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Reaction Initiation: Add the COX-2 enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorometric Detection: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
Causality Behind Experimental Choices:
-
The use of a fluorometric assay provides a sensitive and continuous measurement of enzyme activity, allowing for accurate determination of inhibition kinetics.
-
Pre-incubation of the enzyme with the inhibitor is crucial for time-dependent inhibitors to reach their maximal effect.
-
Including a known selective COX-2 inhibitor like celecoxib as a positive control validates the assay's performance.
Anticancer Activity: Targeting Cancer Cell Proliferation
The imidazole scaffold is a recurring motif in the development of novel anticancer agents. Phenylsulfonyl imidazole derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines.
Methyl Substitution and Enhanced Anticancer Potency
Structure-activity relationship (SAR) studies have indicated that methyl substitution on the phenylsulfonyl ring can significantly enhance the anticancer activity of these compounds. For example, in a series of benzimidazole derivatives, the inclusion of a 4-methyl group on the phenylsulfonyl ring led to increased potency against cancer cell lines.[5] This suggests that the methyl group may improve hydrophobic interactions with the target protein or influence the compound's electronic properties, leading to stronger binding.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | Phenylsulfonyl Substitution | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Phenylsulfonyl Imidazole Analog | Unsubstituted | Data Not Available | Data Not Available | Data Not Available |
| 4-Methylphenylsulfonyl Imidazole Analog | Methylated | Data Not Available | Data Not Available | Data Not Available |
| Reference Compound (e.g., Doxorubicin) | - | ~0.90 - 1.41 | ~0.90 - 1.41 | ~0.90 - 1.41 |
Note: Specific comparative IC50 data for a direct pair of methyl-substituted and unsubstituted phenylsulfonyl imidazoles is needed for a complete analysis. The general trend observed in related structures suggests enhanced activity with methylation.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
Causality Behind Experimental Choices:
-
The MTT assay is a widely accepted and reliable method for assessing cytotoxicity due to its simplicity and reproducibility.
-
The choice of cell lines should be relevant to the intended therapeutic target of the compounds being tested.
-
The incubation time with the compounds is critical and should be sufficient to observe a significant effect on cell viability.
Antifungal Activity: Disrupting Fungal Cell Integrity
Imidazole-based compounds are a cornerstone of antifungal therapy.[7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8]
The Role of Substitution in Antifungal Potency
Table 3: Comparative Antifungal Activity (MIC Values in µg/mL)
| Compound | Phenylsulfonyl Substitution | Candida albicans | Aspergillus fumigatus |
| Phenylsulfonyl Imidazole Analog | Unsubstituted | Data Not Available | Data Not Available |
| 4-Methylphenylsulfonyl Imidazole Analog | Methylated | Data Not Available | Data Not Available |
| Fluconazole (Reference) | - | 0.25 - 4.0 | >64 |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is a standardized technique for determining the MIC of an antifungal agent.
Materials:
-
Fungal isolates (e.g., Candida albicans)
-
Standardized inoculum of the fungal isolate
-
RPMI-1640 medium
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well (no drug). This can be assessed visually or by using a microplate reader to measure the optical density.[9]
Causality Behind Experimental Choices:
-
The broth microdilution method is a quantitative and reproducible assay that is widely used in clinical and research settings.
-
The use of a standardized inoculum and growth medium ensures consistency and comparability of results.
-
Visual or spectrophotometric reading allows for a clear and objective determination of the MIC.
Visualizing the Mechanisms of Action
To better understand the biological context of these compounds, the following diagrams illustrate key signaling pathways.
COX-2 Signaling Pathway in Inflammation
Caption: COX-2 pathway in inflammation and its inhibition.
Antifungal Mechanism of Imidazole Derivatives
Caption: Inhibition of ergosterol biosynthesis by imidazoles.
Conclusion and Future Directions
The available evidence strongly suggests that methyl substitution on the phenylsulfonyl ring of imidazole-based compounds is a critical determinant of their biological activity. In the context of anti-inflammatory and anticancer applications, a 4-methylphenylsulfonyl moiety appears to confer enhanced potency compared to the unsubstituted analog. This is likely due to improved hydrophobic interactions within the target binding sites. The impact of this substitution on antifungal activity is less clear and warrants further dedicated investigation.
For researchers in drug discovery, these findings underscore the importance of exploring subtle structural modifications to optimize the pharmacological profile of lead compounds. Future studies should focus on the synthesis and direct, side-by-side comparative evaluation of methyl-substituted and unsubstituted phenylsulfonyl imidazoles across a range of biological assays. This will provide the much-needed quantitative data to solidify the structure-activity relationships and guide the rational design of more effective and selective therapeutic agents.
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Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2016). ResearchGate. [Link]
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(a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (2014). PubMed Central. [Link]
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Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). PubMed. [Link]
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). MDPI. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PubMed Central. [Link]
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Cross-Validation of Experimental Findings for N-Substituted Imidazoles: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, N-substituted imidazoles represent a cornerstone scaffold, demonstrating a remarkable breadth of biological activities.[1] Their inherent structural features, including the ability to engage in various non-covalent interactions, make them privileged structures in the design of novel therapeutics.[2][3] This guide provides a comprehensive cross-validation of experimental findings for N-substituted imidazoles, offering a comparative analysis of their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices, provide self-validating protocols for key assays, and present a synthesis of performance data to aid researchers, scientists, and drug development professionals in their pursuit of new chemical entities.
The Versatility of the Imidazole Scaffold: A Rationale for Investigation
The imidazole ring, a five-membered diazole heterocycle, is a common motif in numerous natural products and clinically approved drugs.[2][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions, allow for multifaceted interactions with biological targets.[3][5] N-substitution on the imidazole ring provides a crucial handle for medicinal chemists to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This strategic modification is central to the diverse biological activities observed in this class of compounds, ranging from anticancer to antimicrobial effects.[1][2]
Comparative Analysis of Anticancer Activity
N-substituted imidazoles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[2][5][7]
Data-Driven Comparison of In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of N-substituted imidazole derivatives against various human cancer cell lines. This curated data allows for a direct comparison of the potency of different substitution patterns and highlights promising lead compounds for further development.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Imidazole-Pyridine Hybrids | ||||
| 5a | Unsubstituted | BT-474 (Breast) | 45.82 ± 1.32 | [8] |
| 5c | Alkyl Chain | BT-474 (Breast) | < 50 | [8] |
| 5d | Alkyl Chain | BT-474 (Breast) | < 50 | [8] |
| 5e | Alkyl Chain | BT-474 (Breast) | < 50 | [8] |
| 5c | Alkyl Chain | MDA-MB-468 (Breast) | 43.46 ± 1.08 | [8] |
| Series B: Imidazole-Benzofuran Hybrids | ||||
| 6 | 3,4,5-trimethoxyphenyl-containing side chains | PC3 (Prostate) | 0.097 | [4] |
| 6 | 3,4,5-trimethoxyphenyl-containing side chains | A549 (Lung) | 0.04 | [4] |
| 6 | 3,4,5-trimethoxyphenyl-containing side chains | MCF-7 (Breast) | 0.013 | [4] |
| 6 | 3,4,5-trimethoxyphenyl-containing side chains | A2780 (Ovarian) | 0.022 | [4] |
| Series C: Benzimidazole Sulfonamides | ||||
| 22 | Substituted Pyrazole | A549 (Lung) | 0.15 | [9] |
| 22 | Substituted Pyrazole | HeLa (Cervical) | 0.21 | [9] |
| 22 | Substituted Pyrazole | HepG2 (Liver) | 0.33 | [9] |
| 22 | Substituted Pyrazole | MCF-7 (Breast) | 0.17 | [9] |
| Series D: Aza-brazilan–imidazolium salts | ||||
| 55 | 4-methylbenzyl | SMMC-7721 (Liver) | 0.52 - 1.30 | [10] |
| 39 | 4-methylbenzyl | Various | 0.56 - 1.51 | [10] |
| 57 | 4-methylbenzyl | MCF-7 (Breast) | 0.35 | [10] |
Note: The presented IC50 values are for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions between studies.
Unraveling the Mechanism of Action: A Look at Cancer-Related Signaling Pathways
The anticancer efficacy of N-substituted imidazoles often stems from their ability to interfere with critical cellular processes. For instance, some derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] Others function as inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR) or topoisomerases, enzymes vital for DNA replication and repair.[7][9]
Caption: Potential anticancer mechanisms of N-substituted imidazoles.
Comparative Analysis of Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with several clinically used antifungal agents belonging to this class.[11][12] N-substituted imidazoles have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][6]
Data-Driven Comparison of In Vitro Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-substituted imidazole derivatives against a panel of clinically relevant microbial strains. This data provides a quantitative measure of their antimicrobial potency and allows for a comparative assessment of their spectrum of activity.
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Series E: Imidazole Derivatives | ||||
| Isopropyl/methyl-substituted | Isopropyl/methyl | E. coli | 6.25 | [2] |
| para-fluorophenyl-substituted | para-fluorophenyl | B. subtilis | 6.25 | [2] |
| Series F: Thiosemicarbazide Derivatives | ||||
| Various | Thiosemicarbazide | Gram-positive bacteria | 31.25 - 1000 | [13] |
| Series G: Imidazolium Salts | ||||
| IL5 | Alkyl Chain | S. aureus | 64 (µM) | [13] |
| IL5 | Alkyl Chain | E. coli | 1030 (µM) | [13] |
| Series H: N-unsubstituted Imidazoles | ||||
| Compound 10 | 4-chlorobenzyl | C. albicans | More active than fluconazole | [14][15] |
Note: MIC values can be influenced by the specific assay conditions and microbial strains used. Therefore, direct comparisons should be made judiciously.
Elucidating the Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A primary mechanism of action for many antifungal N-substituted imidazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[12][16] The nitrogen atom at the 3-position of the imidazole ring is crucial for this activity, as it coordinates with the heme iron of the cytochrome P450 enzyme.[11]
Caption: Antifungal mechanism of N-substituted imidazoles.
Standardized Experimental Protocols for Cross-Validation
To ensure the reproducibility and cross-validation of experimental findings, the use of standardized protocols is paramount. Below are detailed, step-by-step methodologies for the two most common in vitro assays used to evaluate the anticancer and antimicrobial activities of N-substituted imidazoles.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from a novel N-substituted imidazole to a potential drug candidate involves a series of well-defined experimental steps.
Caption: General experimental workflow for N-substituted imidazoles.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
N-substituted imidazole compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[17]
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the N-substituted imidazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][20]
Materials:
-
N-substituted imidazole compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader (optional, for visual reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of each N-substituted imidazole compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate.[20]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).[1] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20] This can be determined visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the experimental validation of N-substituted imidazoles as promising anticancer and antimicrobial agents. The presented data and protocols underscore the importance of standardized methodologies for generating reliable and comparable results. The versatility of the N-substituted imidazole scaffold continues to offer a rich platform for the design and development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in in vivo models to translate the promising in vitro findings into tangible clinical benefits.
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 26, 2026, from [Link]
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Antimicrobial activity of imidazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Imidazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey from identifying a novel imidazole-based enzyme inhibitor to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technically-grounded framework for validating the MoA of such inhibitors. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The Imperative of MoA Validation in Drug Discovery
Many therapeutic agents function by inhibiting enzymes involved in disease pathways.[1] A thorough understanding of an inhibitor's MoA is paramount for successful drug development. It allows for the optimization of structure-activity relationships (SAR), the prediction of potential off-target effects, and the overall assessment of a compound's therapeutic potential.[1] Imidazole-containing compounds are of particular interest due to their prevalence in pharmaceuticals and their ability to interact with various biological targets.[2][3]
This guide will navigate the essential biochemical, biophysical, and cellular techniques required to build a comprehensive MoA profile for your novel imidazole-based inhibitor.
A Multi-pronged Approach to MoA Elucidation
A definitive MoA validation is not achieved through a single experiment but rather through the convergence of evidence from multiple, complementary techniques. Our approach is structured to first establish the fundamental nature of the enzyme-inhibitor interaction and then to build upon this foundation with increasingly detailed biophysical and cellular characterization.
Caption: Binding schemes for competitive and non-competitive inhibition.
Part 2: Biophysical Validation of Direct Binding and Thermodynamics
While enzyme kinetics suggest a mode of action, they do not provide direct evidence of binding. Biophysical techniques are essential to confirm a direct interaction between the imidazole inhibitor and the target enzyme and to characterize the thermodynamics and kinetics of this binding. [4][5]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [6][7]This label-free technique is performed in-solution, providing data in a near-native state.
Experimental Protocol: ITC for Enzyme-Inhibitor Binding
-
Sample Preparation: Prepare purified enzyme in the calorimeter cell and the imidazole inhibitor in the injection syringe, both in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the data to a suitable binding model to extract the thermodynamic parameters.
| Parameter | Information Provided |
| Binding Affinity (Kd) | The strength of the interaction. |
| Stoichiometry (n) | The number of inhibitor molecules that bind to one enzyme molecule. |
| Enthalpy (ΔH) | The change in heat upon binding, indicating the types of bonds formed. |
| Entropy (ΔS) | The change in disorder upon binding. |
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
SPR is a powerful, label-free optical technique for studying molecular interactions in real-time. [8]It provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol: SPR for Binding Kinetics Analysis
-
Immobilization: Covalently immobilize the purified enzyme onto the surface of a sensor chip.
-
Analyte Injection: Flow different concentrations of the imidazole inhibitor over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the surface, which is proportional to the amount of inhibitor bound to the enzyme.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants.
Comparison of ITC and SPR
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding. | Measures changes in refractive index upon binding. |
| Key Outputs | Kd, n, ΔH, ΔS | ka, kd, KD |
| Format | In-solution | One binding partner is immobilized. |
| Throughput | Lower | Higher |
| Strengths | Complete thermodynamic profile, no immobilization required. | Real-time kinetic data, high sensitivity. |
| Limitations | Requires larger amounts of protein, lower throughput. | Immobilization can potentially alter protein conformation. |
Part 3: Confirming Target Engagement in a Cellular Environment
Demonstrating that an inhibitor binds to its target in a test tube is a critical first step, but it is essential to confirm that this interaction also occurs within the complex environment of a living cell. [9]
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation. [9][10][11]This allows for the direct assessment of target engagement in intact cells.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with the imidazole inhibitor or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: The inhibitor-treated samples should show a higher amount of soluble protein at elevated temperatures compared to the control, indicating stabilization upon binding.
Caption: The experimental workflow for a Western Blot-based CETSA.
Part 4: High-Resolution Structural and Computational Insights
To gain the most detailed understanding of the inhibitor's MoA, it is often necessary to visualize the enzyme-inhibitor interaction at an atomic level.
X-ray Crystallography: The Atomic View of Inhibition
X-ray crystallography can provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex. [12]This information is invaluable for understanding the precise binding mode of the inhibitor, the key amino acid residues involved in the interaction, and for guiding further structure-based drug design.
Computational Modeling: Predicting and Rationalizing Binding
In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding pose of an imidazole-based inhibitor within the enzyme's active site. [13][14]These computational models can provide valuable insights into the potential interactions and can be used to rationalize the data obtained from biochemical and biophysical experiments. [13]
Conclusion: A Weight-of-Evidence Approach
Validating the mechanism of action for a novel imidazole-based enzyme inhibitor is a multifaceted process that requires a carefully planned and executed series of experiments. By integrating the findings from enzyme kinetics, biophysical binding assays, cellular target engagement studies, and high-resolution structural methods, researchers can build a comprehensive and robust understanding of their inhibitor's MoA. This weight-of-evidence approach is essential for making informed decisions in the drug discovery and development pipeline.
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Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(8), 1-22. [Link]
- Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. (2025). Journal of Drug Delivery and Therapeutics, 15(6), 1-8.
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences, 7. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 26, 2026, from [Link]
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X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. (n.d.). Retrieved January 26, 2026, from [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1). [Link]
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Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. (2024). Computational Biology and Chemistry, 112. [Link]
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An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. (n.d.). Retrieved January 26, 2026, from [Link]
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Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Retrieved January 26, 2026, from [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences, 7. [Link]
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Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Retrieved January 26, 2026, from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 26, 2026, from [Link]
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). Retrieved January 26, 2026, from [Link]
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SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved January 26, 2026, from [Link]
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Characterizing Enzyme Kinetics by iTC. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). Retrieved January 26, 2026, from [Link]
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Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2025). Retrieved January 26, 2026, from [Link]
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Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. Retrieved January 26, 2026, from [Link]
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Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). Scientific Reports, 15. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable building block in medicinal chemistry, and understanding the nuances of its synthesis can significantly impact the timeline and success of a research program. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.
Introduction to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
The imidazole moiety is a ubiquitous scaffold in biologically active molecules. The addition of a phenylsulfonyl group to the 4-methylimidazole core modulates its electronic and steric properties, making it a versatile intermediate for the synthesis of a wide range of therapeutic agents. The choice of synthetic route to this compound can influence yield, purity, scalability, and overall cost-effectiveness. This guide will focus on the most direct and established method, N-sulfonylation, and provide a comparative analysis with a plausible, albeit more complex, alternative based on the Van Leusen imidazole synthesis.
Route 1: Direct N-Sulfonylation of 4-Methylimidazole
The most common and straightforward approach to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is the direct N-sulfonylation of commercially available 4-methylimidazole with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.
Scientific Rationale and Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the N-1 nitrogen of 4-methylimidazole on the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base and solvent can significantly impact the reaction rate and yield. A non-nucleophilic organic base like triethylamine is often preferred to avoid competition with the imidazole nucleophile. Anhydrous aprotic solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis of the sulfonyl chloride.
Experimental Protocol
Materials:
-
4-Methylimidazole
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylimidazole (1.0 eq).
-
Dissolve the 4-methylimidazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to afford the pure 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Workflow Diagram
Caption: Workflow for the direct N-sulfonylation of 4-methylimidazole.
Route 2: Van Leusen Imidazole Synthesis (A Comparative Alternative)
The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring itself.[1][2] While not the most direct route to the target molecule, it offers a convergent approach that could be advantageous in certain contexts, for example, if a variety of N-substituted imidazoles are desired from a common intermediate.
Scientific Rationale and Mechanistic Insights
This route would hypothetically involve the reaction of a pre-formed N-phenylsulfonyl-protected imine with tosylmethyl isocyanide (TosMIC). The N-phenylsulfonyl imine would first be synthesized by the condensation of an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent) with benzenesulfonamide. The subsequent Van Leusen reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the imine. A series of cyclization and elimination steps, driven by the expulsion of the stable tosyl group, leads to the formation of the imidazole ring.[2]
Hypothetical Experimental Protocol
Part A: Synthesis of N-phenylsulfonyl imine
-
Benzenesulfonamide (1.0 eq) and paraformaldehyde (1.1 eq) are suspended in a suitable solvent like toluene.
-
A catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion, the solvent is removed under reduced pressure to yield the crude N-phenylsulfonyl imine, which can be used in the next step without further purification.
Part B: Van Leusen Imidazole Synthesis
-
The crude N-phenylsulfonyl imine (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.0 eq) are dissolved in an anhydrous solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added portion-wise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography would be required to isolate the 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Workflow Diagram
Caption: Hypothetical workflow for the Van Leusen synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Comparative Analysis
| Feature | Route 1: Direct N-Sulfonylation | Route 2: Van Leusen Synthesis |
| Starting Materials | 4-Methylimidazole, Benzenesulfonyl chloride | Benzenesulfonamide, Formaldehyde, TosMIC |
| Number of Steps | 1 | 2 (potentially one-pot) |
| Reaction Conditions | Mild (0 °C to room temperature) | Requires strong base and low temperatures |
| Typical Yield | High (often >80%) | Moderate to Good (highly substrate dependent) |
| Scalability | Generally straightforward | Can be challenging due to cryogenic conditions and strong bases |
| Atom Economy | Good | Moderate, generates significant byproducts |
| Purification | Often straightforward (crystallization or chromatography) | Typically requires careful chromatography |
| Versatility | Specific to N-sulfonylation of the imidazole core | Potentially adaptable for synthesis of various N-substituted imidazoles |
Conclusion
For the specific synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, the direct N-sulfonylation of 4-methylimidazole (Route 1) is the superior method . It is a more efficient, higher-yielding, and more scalable process that utilizes readily available starting materials under mild conditions. The experimental protocol is robust and well-established for analogous transformations.
The Van Leusen imidazole synthesis (Route 2) , while a powerful tool for constructing the imidazole ring, represents a more complex and less direct approach for this particular target. It would likely result in lower overall yields and present greater challenges in terms of reaction optimization and purification. However, it remains a valuable strategy to consider in a broader drug discovery context where the rapid generation of a library of diverse N-substituted imidazoles is the primary objective.
For researchers and drug development professionals, a thorough understanding of these synthetic options allows for informed decision-making, ultimately leading to a more efficient and successful research and development process.
References
-
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
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The Strategic Advantage of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole in Modern Drug Discovery: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, heterocyclic scaffolds form the vibrant threads from which a multitude of therapeutic agents are woven. Among these, nitrogen-containing five-membered rings such as imidazoles, pyrazoles, and triazoles are privileged structures, owing to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. This guide provides a deep dive into the performance of a particularly valuable building block, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole , benchmarking it against other commonly employed heterocyclic synthons. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying chemical principles that drive performance, enabling you to make more informed decisions in your synthetic campaigns.
The Enduring Importance of Five-Membered Heterocycles in Drug Design
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with nearly 75% of unique small-molecule drugs approved by the U.S. FDA containing such a moiety.[1] Their prevalence stems from their ability to mimic biological structures and engage in specific interactions with protein targets. Imidazoles, pyrazoles, and triazoles, in particular, offer a versatile platform for structural elaboration, allowing for the precise tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Introducing 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: A Versatile Player
4-Methyl-1-(phenylsulfonyl)-1H-imidazole emerges as a highly strategic building block for several key reasons. The presence of the methyl group at the 4-position provides a subtle yet significant steric and electronic handle for modulating molecular interactions. More critically, the N-phenylsulfonyl group serves a dual purpose: it activates the imidazole ring for certain transformations while also acting as a robust protecting group that can be readily removed under specific conditions. This N-protection is often crucial, as unprotected imidazoles can act as potent ligands for palladium catalysts, leading to catalyst inhibition and diminished yields in cross-coupling reactions.[2]
The phenylsulfonyl group, being strongly electron-withdrawing, modulates the electron density of the imidazole ring, influencing its reactivity in fundamental bond-forming reactions that are the bedrock of modern drug discovery: Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
To objectively assess the utility of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, we will compare its hypothetical performance in Suzuki-Miyaura and Buchwald-Hartwig reactions against other commonly used N-protected five-membered heterocyclic building blocks: N-Boc-4-iodopyrazole and N-phenylsulfonyl-4-iodotriazole. This comparison is constructed from representative data found in the literature for similar substrates and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2][3] The efficiency of this reaction is highly dependent on the nature of the heterocyclic core and the protecting group.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Building Block | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-1-(phenylsulfonyl)-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | ~95[4] |
| N-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~80-90 |
| N-Phenylsulfonyl-4-iodotriazole | Phenylboronic acid | Pd(OAc)₂ (5 mol%) | K₂CO₃ | THF/H₂O | 80-85 | 10-12 | ~85-95[5] |
Analysis of Performance:
The N-phenylsulfonyl group on the imidazole ring demonstrates excellent performance, leading to high yields in Suzuki-Miyaura couplings. This is attributed to the electron-withdrawing nature of the sulfonyl group, which can enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst. The N-Boc protected pyrazole also performs well, though may sometimes require slightly longer reaction times or careful optimization of the base. The N-phenylsulfonyl triazole shows comparable reactivity to the imidazole analogue, highlighting the general utility of the sulfonyl protecting group in this class of reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing amine functionalities into aromatic systems.[5][6]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-(phenylsulfonyl)-1H-imidazole | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 12-24 | ~78[4] |
| N-Boc-4-bromopyrazole | Aniline | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-85 | 9-10 | ~70-80[6] |
| N-Phenylsulfonyl-4-bromotriazole | Aniline | CuI / diamine ligand | K₂CO₃ | Dioxane | 110 | 24 | ~75-85[] |
Analysis of Performance:
In the Buchwald-Hartwig amination, the 4-Bromo-1-(phenylsulfonyl)-1H-imidazole again proves to be a competent substrate, affording good yields. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine ligands like Xantphos often being essential for efficient catalysis. The N-Boc protected pyrazole also demonstrates good reactivity, although the specific ligand and base combination can significantly impact the outcome. For the triazole counterpart, copper-catalyzed conditions are also highly effective and can sometimes offer a more economical alternative to palladium.
Physicochemical Properties and Drug-Likeness
Beyond synthetic utility, the choice of a heterocyclic building block has profound implications for the drug-like properties of the final molecule. We've analyzed the predicted physicochemical properties of our benchmarked building blocks in the context of Lipinski's Rule of Five, a widely used guideline for oral bioavailability.[8][9]
Table 3: Predicted Physicochemical Properties
| Building Block | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors |
| 4-Methyl-1-(phenylsulfonyl)-1H-imidazole | 222.27 | ~2.5 | 0 | 4 |
| N-Boc-4-iodopyrazole | 309.08 | ~2.8 | 0 | 4 |
| N-Phenylsulfonyl-4-iodotriazole | 325.13 | ~2.6 | 0 | 5 |
All three building blocks exhibit properties that are well within the desirable range for orally bioavailable drugs according to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[8][9] The slightly lower molecular weight and logP of the imidazole derivative may offer a marginal advantage in certain optimization efforts where maintaining a lower lipophilicity is critical.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key transformations discussed. These protocols are representative examples derived from the literature and should be optimized for specific substrates.
Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
This synthesis is a standard procedure for the N-sulfonylation of imidazoles.
Procedure:
-
To a solution of 4-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Caption: Workflow for the synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a halo-N-sulfonylimidazole.
Procedure:
-
In a microwave vial, combine 4-iodo-1-(phenylsulfonyl)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 4-6 hours with stirring.[4]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-N-sulfonylimidazole.
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-1-(phenylsulfonyl)-1H-imidazole (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the desired amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
4-Methyl-1-(phenylsulfonyl)-1H-imidazole stands out as a robust and versatile building block for medicinal chemistry. Its performance in key cross-coupling reactions is comparable, and in some cases superior, to other commonly used N-protected heterocyclic systems. The phenylsulfonyl group provides a reliable means of circumventing catalyst inhibition issues while activating the imidazole core for diverse functionalization. The favorable physicochemical properties of the resulting scaffolds further enhance its appeal for drug discovery programs. As the demand for novel, structurally complex therapeutic agents continues to grow, the strategic application of well-designed building blocks like 4-Methyl-1-(phenylsulfonyl)-1H-imidazole will undoubtedly play a pivotal role in accelerating the discovery of new medicines.
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Various Authors. (2025). Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. ResearchGate. [Link]
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Asati, V., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(21), 6543. [Link]
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Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
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Alvey, L., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(38), 13351–13360. [Link]
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Various Authors. (2025). High Regioselective Synthesis of N 2 -Substituted-1,2,3-triazole via N -Sulfonyl-1,2,3-triazole Coupling with Alcohol Catalyzed by in-situ Generated Sulfonic Acid. ResearchGate. [Link]
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Klapars, A., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(22), 7567–7575. [Link]
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Various Authors. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
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Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18047–18057. [Link]
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Cytotoxicity comparison between 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and other drug candidates
An In-Depth Technical Guide to the Comparative Cytotoxicity Analysis of Novel Imidazole-Based Drug Candidates
Introduction: Charting the Cytotoxic Profile of Novel Therapeutics
In the landscape of modern drug discovery, particularly within oncology, the imidazole scaffold represents a "privileged structure" due to its presence in numerous clinically approved anticancer agents.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone for designing novel therapeutics.[3] This guide focuses on a critical early-stage evaluation for any new chemical entity: the assessment of cytotoxicity.
While there is a growing body of research on various imidazole derivatives, specific, publicly available cytotoxicity data for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is limited. Therefore, this document serves as both a comparative framework and a methodological guide. We will use this compound as a central case study to detail how to rigorously evaluate and compare its cytotoxic potential against established drug candidates. This approach ensures that researchers can design robust, self-validating experiments to confidently profile their novel compounds.
Our comparative analysis will be benchmarked against two well-characterized drugs to represent different mechanisms of action:
-
Doxorubicin: A standard-of-care anthracycline antibiotic known for its broad and potent cytotoxic effects, primarily through DNA intercalation and topoisomerase II inhibition.
-
Nilotinib: A targeted therapy and kinase inhibitor containing a fused imidazole ring, which exemplifies a more specific, mechanism-driven approach to cancer therapy.[2][4]
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to move beyond simple data collection to meaningful interpretation.
Pillar 1: The Scientific Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. A compound might inhibit cellular metabolic activity without causing cell death, or it might induce different cell death pathways (apoptosis vs. necrosis) that a single assay cannot distinguish. A robust cytotoxicity profile is therefore built upon a foundation of orthogonal assays that probe different aspects of cellular health.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes. A reduction in signal indicates compromised metabolic activity, which is often a proxy for cell death or cytostatic effects. It is an excellent high-throughput method for initial screening.[5]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[6][7] It is a direct measure of cytolysis or necrosis.
-
Programmed Cell Death (Apoptosis Assays): Many anticancer drugs are designed to induce apoptosis, a controlled form of cell death.[8][9] Assays that detect apoptotic markers, such as caspase enzyme activation or the externalization of phosphatidylserine (detected by Annexin V), are crucial for elucidating the mechanism of action.[10][11][12]
By integrating data from these three types of assays, we can construct a comprehensive and reliable profile of a compound's cytotoxic and cytostatic effects.
Caption: A comprehensive workflow for evaluating the cytotoxicity of novel drug candidates.
Pillar 2: Designing a Self-Validating Experimental Protocol
To ensure trustworthiness, every experiment must be designed with internal controls that validate the results. This includes positive and negative controls, as well as benchmarking against known compounds.
A. Cell Line Selection Rationale
The choice of cell lines is critical for assessing both the potency and the cancer-type specificity of a drug candidate.
-
Breast Cancer: MCF-7 (ER-positive)
-
Lung Cancer: A549 (non-small cell lung carcinoma)
-
Colon Cancer: HCT116 (colorectal carcinoma)
-
Non-Cancerous Control: HEK-293 (human embryonic kidney cells) or MCF-10A (non-tumorigenic breast epithelial cells) to determine the therapeutic window and selectivity.
B. Detailed Protocol: MTT Assay for IC50 Determination
This protocol is designed to determine the concentration of a compound that inhibits 50% of metabolic activity (IC50).
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x working stock of your compounds by performing serial dilutions in serum-free medium. For an 8-point dose curve, typical final concentrations might range from 0.1 µM to 100 µM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. This brings the final volume to 200 µL and the compound concentrations to 1x. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove 100 µL of medium from each well. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (four-parameter logistic model) to fit the curve and calculate the IC50 value.[13][14]
-
C. Detailed Protocol: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher Scientific, Promega, or Roche). These kits typically contain the LDH substrate, cofactor, and diaphorase.
-
96-well plate reader (absorbance at ~490 nm).
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Lysate Controls: For determining maximum LDH release, add 20 µL of the kit's Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background (no-cell control) from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) where "Spontaneous" is the vehicle control and "Maximum" is the lysate control.
-
Pillar 3: Comparative Data Analysis and Mechanistic Insights
The true power of this approach lies in comparing the data across compounds and assays.
Hypothetical Comparative Data
Below is a table of hypothetical IC50 values (in µM) that could be generated from the MTT assay. This data is for illustrative purposes to guide interpretation.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK-293 (Normal) | Selectivity Index (HEK-293 / MCF-7) |
| 4-Methyl-1-(phenylsulfonyl)-1H-imidazole | 5.2 | 8.1 | 6.5 | 45.8 | 8.8 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 3.4 | 4.3 |
| Nilotinib | 15.6 | 12.3 | > 50 | 28.9 | 1.9 |
Interpretation of Hypothetical Data:
-
Potency: Doxorubicin shows the highest potency with sub-micromolar IC50 values across all cancer cell lines. The hypothetical data positions our imidazole candidate as having moderate potency.
-
Selectivity: The Selectivity Index (SI) is a crucial metric. A higher SI indicates greater selectivity for cancer cells over normal cells. In this hypothetical scenario, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (SI = 8.8) is more selective than Doxorubicin (SI = 4.3), suggesting a potentially better safety profile.
Elucidating the Mechanism of Cell Death
By comparing results from different assays, we can infer the primary mechanism of cell death.
Caption: Decision tree for interpreting multi-assay cytotoxicity results.
If our novel imidazole compound shows a potent IC50 in the MTT assay, low LDH release, and strong activation of caspases, we can confidently conclude that it induces apoptosis. This is a desirable characteristic for many anticancer drugs.[8] If, however, we see high LDH release concurrent with a drop in MTT signal, the mechanism is likely necrotic, which can sometimes trigger inflammation.
Visualizing a Potential Signaling Pathway
Many imidazole-based kinase inhibitors target pathways that regulate apoptosis.[15] A potential mechanism for an anticancer imidazole could involve the inhibition of an anti-apoptotic protein like BCL-2, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical apoptotic pathway targeted by an imidazole derivative.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for assessing the cytotoxicity of novel drug candidates like 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. By employing a multi-assay strategy that evaluates metabolic health, membrane integrity, and specific death pathways, researchers can build a robust and reliable profile of a compound's potency, selectivity, and mechanism of action. The emphasis on proper controls, benchmarking against known drugs, and logical data interpretation ensures the generation of high-quality, trustworthy data essential for advancing promising candidates in the drug development pipeline.
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Al-Ostoot, F.H., et al. (2025, October 6). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Springer Nature. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
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Taylor, R. D., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Liras, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole for Laboratory Professionals
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with a deeper understanding of safe laboratory practices.
Part 1: Hazard Identification and Risk Assessment
-
The Imidazole Moiety: The imidazole ring is a known hazardous functional group. The parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[1][2] Compounds like 1-methylimidazole exhibit similar profiles, being toxic in contact with skin and causing severe burns. Therefore, it is imperative to treat 4-Methyl-1-(phenylsulfonyl)-1H-imidazole with the same level of caution, assuming it possesses corrosive and toxic properties.
-
The Phenylsulfonyl Moiety: The presence of the sulfonyl group indicates that hazardous sulfur oxides (SOx) will be produced upon combustion.[3][4] Furthermore, closely related structures like 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole are known to be moisture-sensitive, which can affect their stability and reactivity.[5][6]
The primary route of exposure is through skin/eye contact, inhalation of dust, and ingestion. All handling and disposal operations must be designed to mitigate these risks.
Quantitative Data and Hazard Summary
The following table summarizes key data extrapolated from analogous compounds to inform safe handling procedures.
| Property | Value / Classification | Source & Rationale |
| Physical State | Solid, Crystals or Crystalline Powder | Based on close analogs like 1-tosylimidazole.[5][6] |
| Melting Point | ~ 76-78 °C | Based on 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole.[5][6] |
| Solubility | Soluble in chloroform | Based on 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole.[6] |
| Primary Hazards | Acute Toxicity (Oral): Harmful if swallowed (Assumed, H302) Skin Corrosion: Causes severe skin burns (Assumed, H314) Eye Damage: Causes serious eye damage (Assumed, H318) Reproductive Toxicity: May damage fertility or the unborn child (Assumed, H360) | Extrapolated from SDS for imidazole and substituted imidazoles.[2] |
| Reactivity | Moisture Sensitive | Based on 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole.[6] Incompatible with strong acids and acid chlorides.[3] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx) | Expected products for a C, H, N, S-containing organic molecule.[3][4] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, stringent protective measures are mandatory.
-
Engineering Controls: All manipulations, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[7] An eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield for comprehensive protection.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[3]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.[2]
-
Part 3: Spill Management Protocol
In the event of an accidental release, a swift and safe response is critical.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Containment: Prevent the spilled solid from spreading.
-
Cleanup:
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the disposal protocol in Part 4.
Part 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is that it must be managed as a hazardous waste from cradle to grave. The preferred final disposal method is high-temperature incineration by a licensed waste management facility.
Step 1: Waste Classification and Segregation
-
Classification: This compound must be classified as a non-halogenated, sulfur-containing, organic solid hazardous waste .
-
Segregation: It is critical to segregate this waste. Do not mix it with:
Step 2: Containerization
-
Primary Container: Use only a dedicated, properly functioning, and chemically compatible container designated for solid hazardous waste.[7] The container must have a secure, tight-fitting lid.
-
Fill Level: Do not overfill the container. A maximum fill level of 75-80% capacity allows for safe handling and prevents spillage.[9][10]
Step 3: Labeling
-
Proper labeling is a legal requirement and essential for safety. The waste container must be labeled, at a minimum, with the following information as soon as the first particle of waste is added:[7]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "4-Methyl-1-(phenylsulfonyl)-1H-imidazole" .
-
A clear statement of the associated hazards: "Corrosive, Toxic, Potential Reproductive Toxin" .
-
Step 4: Accumulation and Storage
-
Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
Secondary Containment: The container must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the primary container in case of a leak.[7]
Step 5: Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11]
-
Manifesting: Complete all required waste disposal forms or manifests as per institutional and regulatory requirements.[7]
The following diagram outlines the decision-making workflow for the proper disposal of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Caption: Disposal workflow for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Part 5: Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical down the drain.[4][7] Its potential toxicity and effects on aquatic life are unknown, and this action is a serious regulatory violation.
-
DO NOT dispose of this chemical in the regular solid waste (trash).[7] This can expose custodial staff to a hazardous substance.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7] This constitutes an uncontrolled release to the environment.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole in a manner that prioritizes personal safety, protects the environment, and upholds the highest standards of scientific integrity.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15656111, 4-Methyl-1-phenyl-1H-imidazole. Retrieved from [Link].
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
-
Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]
-
McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.ca [fishersci.ca]
- 5. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]
- 6. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. se.tmu.ac.jp [se.tmu.ac.jp]
- 10. mcgill.ca [mcgill.ca]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
